molecular formula C16H20O4 B2704961 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one CAS No. 144765-96-8

3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B2704961
CAS No.: 144765-96-8
M. Wt: 276.332
InChI Key: ITHCYOPLUFBMGC-UHFFFAOYSA-N
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Description

3-Hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one (CAS 144765-96-8) is a synthetic coumarin derivative of significant interest in life science research. With a molecular formula of C16H20O4 and a molecular weight of 276.33 g/mol, this compound is characterized by a hexyl side chain attached to the core coumarin structure, which may influence its lipophilicity and biological interaction . Coumarins are a prominent class of compounds known for their diverse biological activities, which often include anti-inflammatory, antioxidant, anticancer, and antiviral properties . Specific coumarin derivatives that share structural similarities, such as the 5,7-dihydroxy substitution pattern, have been investigated for dermatological applications. Patents reveal that related 5,7-dihydroxy coumarins are utilized in skin care preparations for treating conditions like acne and psoriasis, and as keratolytic or anti-psoriatic agents . The presence of the hydroxy groups is crucial, as the lactone ring and these functional groups can form strong polar contacts, such as hydrogen bonds and dipole-dipole interactions, with target proteins, which is a key mechanism behind their biological activity . This compound is supplied For Research Use Only. It is intended for use in cell culture, biochemical assays, and other fundamental in vitro investigations to further elucidate the pharmacological potential of coumarin-based molecules. It is not for diagnostic or therapeutic use in humans. Researchers can rely on this product for exploring new avenues in drug discovery and cosmetic science.

Properties

IUPAC Name

3-hexyl-5,7-dihydroxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-3-4-5-6-7-12-10(2)15-13(18)8-11(17)9-14(15)20-16(12)19/h8-9,17-18H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHCYOPLUFBMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2OC1=O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and pharmacological properties of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one .

This guide is structured for application scientists and medicinal chemists, focusing on the Structure-Activity Relationship (SAR) modifications that the 3-hexyl chain introduces to the bioactive coumarin core.

Class: Alkylated Coumarin Derivative | Application: Medicinal Chemistry (Lipophilic Tuning)

Executive Summary & Chemical Identity

This molecule represents a strategic lipophilic modification of the classical 5,7-dihydroxy-4-methylcoumarin (Citropten/4-Methylumbelliferone analog) scaffold. While the parent core is a potent antioxidant and enzyme inhibitor (e.g., Carbonic Anhydrase, HCV NS5B), it suffers from poor membrane permeability due to high polarity (PSA ~80-90 Ų).

The introduction of a hexyl chain at the C3 position serves as a "hydrophobic tail," significantly increasing the partition coefficient (LogP). This modification is typical in drug discovery to:

  • Enhance blood-brain barrier (BBB) penetration (relevant for neuroprotective applications).

  • Mimic lipid substrates (relevant for lipase inhibition or cannabinoid receptor affinity).

  • Anchor the molecule into hydrophobic pockets of target enzymes (e.g., 5-LOX or COX-2).

Physicochemical Profile (Calculated)
PropertyValueClinical Relevance
Molecular Formula C₁₆H₂₀O₄--
Molecular Weight 276.33 g/mol Small molecule (<500 Da), Rule of 5 compliant.
LogP (Predicted) ~3.8 - 4.2High lipophilicity; optimized for cell membrane penetration compared to parent (LogP ~1.5).
H-Bond Donors 2 (C5-OH, C7-OH)Critical for active site binding (e.g., Serine/Histidine residues).
H-Bond Acceptors 4Includes lactone carbonyl and hydroxyl oxygens.
Polar Surface Area ~70-80 ŲGood oral bioavailability profile.

Chemical Structure & SAR Logic

The molecule consists of a benzopyrone (coumarin) fused ring system.[1] The biological activity is dictated by three distinct zones:

  • The Binding Core (Positions 5, 7): The di-hydroxyl motif allows for bidentate chelation of metal ions (e.g., Zn²⁺ in metalloproteases) and scavenging of Reactive Oxygen Species (ROS).

  • The Steric Anchor (Position 4): The methyl group provides a slight steric bulk that prevents rapid metabolic degradation of the pyrone ring.

  • The Lipophilic Vector (Position 3): The n-hexyl chain. This is the critical differentiator. It transforms the molecule from a water-soluble antioxidant into a membrane-active agent capable of interacting with lipid bilayers or hydrophobic ligand-binding domains (LBDs).

SAR Visualization

The following diagram illustrates the functional logic of the molecule:

SAR_Logic Core Coumarin Scaffold (2H-chromen-2-one) OH_Groups 5,7-Dihydroxy Groups (ROS Scavenging / H-Bonding) Core->OH_Groups Functionalization Methyl 4-Methyl Group (Conformational Lock) Core->Methyl Stability Hexyl 3-Hexyl Chain (Lipophilic Vector / Membrane Entry) Core->Hexyl Permeability Target Target Interaction (Enzyme Hydrophobic Pocket) OH_Groups->Target H-Bond / Chelation Hexyl->Target Van der Waals Interactions

Figure 1: Structure-Activity Relationship (SAR) breakdown of the 3-hexyl-5,7-dihydroxy-4-methylcoumarin system.

Synthetic Protocol (Pechmann Condensation)[2][3]

The most robust synthesis route is the Pechmann Condensation , utilizing a modified beta-keto ester. Unlike the standard synthesis of 4-methylumbelliferone (which uses ethyl acetoacetate), this protocol requires Ethyl 2-acetyloctanoate to install the hexyl chain at position 3.

Reaction Scheme

Reactants: Phloroglucinol (1,3,5-trihydroxybenzene) + Ethyl 2-acetyloctanoate. Catalyst: Sulfuric Acid (H₂SO₄) or Amberlyst-15 (Solid Acid). Mechanism: Acid-catalyzed transesterification followed by intramolecular Michael addition and dehydration.

Step-by-Step Methodology

Note: This protocol assumes the use of a solid acid catalyst (Amberlyst-15) for higher purity and easier workup, aligning with Green Chemistry principles.

  • Preparation of Precursor:

    • If Ethyl 2-acetyloctanoate is unavailable, synthesize it via alkylation of ethyl acetoacetate with 1-bromohexane using NaH/THF.

  • Condensation:

    • Setup: Equip a 100mL round-bottom flask with a magnetic stirrer and a reflux condenser.

    • Loading: Add Phloroglucinol (10 mmol, 1.26 g) and Ethyl 2-acetyloctanoate (10 mmol, 2.28 g).

    • Solvent: Add 20 mL of Ethanol (absolute).

    • Catalyst: Add Amberlyst-15 beads (10% w/w relative to reactants).

    • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the phloroglucinol spot.

  • Workup:

    • Filtration: Hot filter the solution to remove the Amberlyst-15 beads (catalyst can be regenerated).

    • Precipitation: Pour the filtrate into 100 mL of crushed ice/water with vigorous stirring. The hydrophobic hexyl chain will cause the product to precipitate rapidly as a white/off-white solid.

    • Isolation: Filter the solid using a Buchner funnel and wash with cold water (3 x 20 mL) to remove unreacted phloroglucinol.

  • Purification:

    • Recrystallize from Ethanol/Water (80:20).

    • Yield Expectation: 75–85%.

Synthesis Pathway Diagram[4][5]

Synthesis_Pathway Phloro Phloroglucinol (1,3,5-Trihydroxybenzene) Mix Mixture in EtOH Phloro->Mix Ester Ethyl 2-acetyloctanoate (Beta-keto ester with Hexyl chain) Ester->Mix Reflux Reflux @ 78°C (4-6 Hours) Mix->Reflux Add Catalyst Catalyst Catalyst: Amberlyst-15 (Acidic) Catalyst->Reflux Inter Intermediate: Transesterification & Cyclization Reflux->Inter - EtOH Product 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one (Precipitate in Ice Water) Inter->Product - H2O (Dehydration)

Figure 2: Pechmann Condensation pathway utilizing alkylated beta-keto esters.

Biological Properties & Applications[1][4][5][6][7][8]

Antioxidant & Anti-inflammatory Activity

Like its parent compound, the 5,7-dihydroxy motif is highly effective at scavenging free radicals (DPPH assay). However, the 3-hexyl chain allows this molecule to insert into lipid bilayers, protecting cell membranes from lipid peroxidation more effectively than hydrophilic antioxidants (like Vitamin C).

Enzyme Inhibition (Lipase & Protease)

The hexyl chain mimics the fatty acid substrates of lipases.

  • Mechanism: The molecule acts as a competitive inhibitor. The hexyl tail binds to the hydrophobic entrance of the lipase active site, while the coumarin lactone ring interacts with the catalytic triad (Ser-His-Asp).

  • Application: Potential anti-obesity agent (pancreatic lipase inhibition) or antimicrobial (bacterial lipase inhibition).

Cannabinoid Receptor Modulation

Research into 3-alkylcoumarins suggests they act as ligands for G-protein coupled receptors (GPCRs), specifically the Cannabinoid receptors (CB1/CB2). The hexyl chain length is often optimal for the hydrophobic channel in the CB2 receptor, making this molecule a candidate for anti-nociceptive (pain-relieving) drug development without psychotropic effects.

References

  • Pechmann Condensation Mechanism & Catalysis Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia.[2] Journal of Molecular Catalysis A: Chemical, 2007.[2] 2[2]

  • Biological Activity of 5,7-Dihydroxy-4-methylcoumarin Pharmacological and biochemical actions of simple coumarins: Natural products with therapeutic potential.[1][3] Cayman Chemical / Gen. Pharmacol. 1

  • Lipophilicity and SAR of 3-Alkylcoumarins Synthesis and SAR evaluation of coumarin derivatives as potent cannabinoid receptor agonists. Universiteit Leiden. 4[2]

  • Heterogeneous Catalysis Protocols Application Notes and Protocols for the Chemical Synthesis of 5,7-Dihydroxycoumarin. Benchchem.[5][3] 3

Sources

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Preamble: Charting the Unexplored Potential of a Novel Coumarin Derivative

The coumarin scaffold, a prominent member of the benzopyrone family, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities.[1] These include anticoagulant, anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2][3] This guide focuses on a specific, lesser-explored derivative: 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one . While direct experimental data for this compound is not yet prevalent in published literature, its structural features—a lipophilic hexyl group at the 3-position, a dihydroxy substitution pattern on the benzene ring reminiscent of resorcinol, and a methyl group at the 4-position—strongly suggest a high potential for significant biological activity.

This document serves as a proactive, in-depth technical guide for researchers embarking on the investigation of this promising molecule. By synthesizing established knowledge on structurally related coumarins, we will delineate the anticipated biological activities, propose robust experimental protocols for their validation, and discuss the underlying mechanistic principles. Our objective is to provide a comprehensive roadmap for the systematic evaluation of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one as a potential therapeutic agent.

Anticipated Biological Activities: A Structure-Activity Relationship (SAR) Perspective

The unique combination of functional groups in 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one allows for informed predictions of its biological profile.

Potent Antioxidant Capacity

The presence of two hydroxyl groups on the coumarin nucleus is a strong indicator of antioxidant potential.[4][5] Phenolic hydroxyls are excellent hydrogen donors, enabling the molecule to scavenge free radicals and reactive oxygen species (ROS), which are implicated in a multitude of disease pathologies. The 5,7-dihydroxy substitution, in particular, is a common motif in natural antioxidants.

Causality Behind the Hypothesis:

  • Radical Scavenging: The hydroxyl groups can donate a hydrogen atom to stabilize free radicals, thus terminating damaging chain reactions.

  • Metal Chelating Activity: The spatial arrangement of the hydroxyl and carbonyl groups may allow for the chelation of pro-oxidant metal ions like Fe²⁺ and Cu²⁺, preventing them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.[4]

Broad-Spectrum Antimicrobial Activity

Coumarin derivatives have been extensively reported to possess antibacterial and antifungal properties.[6][7][8] The lipophilic nature of the coumarin ring system allows for interaction with microbial cell membranes.

Causality Behind the Hypothesis:

  • Membrane Disruption: The hexyl group at the 3-position is expected to significantly increase the lipophilicity of the molecule. This could enhance its ability to penetrate and disrupt the lipid bilayer of bacterial and fungal cell membranes, leading to leakage of cellular contents and cell death.

  • Enzyme Inhibition: Coumarins can inhibit essential microbial enzymes, interfering with vital metabolic pathways.

Promising Cytotoxic and Anticancer Effects

A growing body of evidence supports the anticancer potential of coumarin derivatives.[9][10][11] They have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.

Causality Behind the Hypothesis:

  • Induction of Apoptosis: The planar structure of the coumarin ring can facilitate intercalation into DNA, while the hydroxyl groups can participate in interactions with key proteins involved in the apoptotic cascade.

  • Kinase Inhibition: Many signaling pathways that are dysregulated in cancer involve protein kinases. Coumarins have been identified as potential kinase inhibitors.

  • Anti-proliferative Activity: By interfering with cellular processes, the compound could halt the uncontrolled proliferation of cancer cells.

Experimental Validation: Protocols and Methodologies

To empirically validate the predicted biological activities, a series of well-established in vitro assays are recommended.

Assessment of Antioxidant Activity

A multi-assay approach is crucial for a comprehensive understanding of the antioxidant profile.

2.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.

Step-by-Step Protocol:

  • Prepare a stock solution of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one in a suitable solvent (e.g., DMSO or ethanol).

  • Create a series of dilutions of the stock solution.

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound.

  • Include a positive control (e.g., Ascorbic acid or Trolox) and a blank (solvent + DPPH).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (around 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

2.1.2. Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Step-by-Step Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

  • Warm the FRAP reagent to 37°C.

  • Add the test compound at various concentrations to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measure the absorbance of the resulting blue-colored complex at a specific wavelength (around 593 nm).

  • Construct a standard curve using a known antioxidant (e.g., FeSO₄·7H₂O or Trolox).

  • Express the results as Trolox equivalents (TE).

FRAP_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Assay Procedure cluster_analysis Data Analysis reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) mix Mix Compound with pre-warmed FRAP Reagent reagent->mix sample Prepare Compound Dilutions sample->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate Trolox Equivalents measure->calculate

FRAP Assay Workflow
Evaluation of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter for quantifying antimicrobial potency.

2.2.1. Broth Microdilution Method for MIC Determination

Step-by-Step Protocol:

  • Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium.

  • Add the microbial inoculum to each well.

  • Include a positive control (a known antibiotic or antifungal), a negative control (broth + inoculum), and a sterility control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

Assessment of Cytotoxic Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

2.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Step-by-Step Protocol:

  • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known anticancer drug, e.g., Doxorubicin).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (around 570 nm).

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Compound (various concentrations) A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate IC₅₀ G->H

MTT Assay Workflow

Hypothetical Mechanistic Insights

Based on the cytotoxic activity observed, further investigations into the mechanism of action are warranted. A plausible pathway involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway cluster_cell Cancer Cell Compound 3-hexyl-5,7-dihydroxy- 4-methyl-2H-chromen-2-one ROS Increased ROS Compound->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothetical Apoptotic Pathway

Data Presentation: Anticipated Results

The following tables summarize the expected format for presenting the quantitative data obtained from the proposed assays.

Table 1: Antioxidant Activity of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one

AssayIC₅₀ (µM) / ActivityPositive Control (IC₅₀ in µM)
DPPH ScavengingTo be determinedAscorbic Acid: Value
FRAPTo be determined (TEAC)Trolox: Value

Table 2: Minimum Inhibitory Concentration (MIC) of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one

MicroorganismStrainMIC (µg/mL)Positive Control (MIC in µg/mL)
Staphylococcus aureusATCC 25923To be determinedCiprofloxacin: Value
Escherichia coliATCC 25922To be determinedCiprofloxacin: Value
Candida albicansATCC 10231To be determinedFluconazole: Value

Table 3: Cytotoxic Activity (IC₅₀) of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Cell LineCancer TypeIC₅₀ (µM) at 48hPositive Control (IC₅₀ in µM)
MCF-7BreastTo be determinedDoxorubicin: Value
A549LungTo be determinedDoxorubicin: Value
HepG2LiverTo be determinedDoxorubicin: Value

Conclusion and Future Directions

3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one is a molecule of considerable interest for drug discovery. Its structural features suggest a high likelihood of potent antioxidant, antimicrobial, and cytotoxic activities. This guide provides a robust framework for the systematic investigation of these properties. Future studies should focus on elucidating the precise mechanisms of action, evaluating in vivo efficacy and safety profiles, and exploring further chemical modifications to optimize its therapeutic potential. The journey from a promising chemical structure to a clinically relevant therapeutic agent is arduous, but for compounds like this, the potential rewards for human health are substantial.

References

  • Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives.
  • Antioxidant activity of 2H-chromen-2-one derivatives - ResearchGate.
  • In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC.
  • Antioxidant Activity of Coumarins and Their Metal Complexes - MDPI.
  • In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - ResearchGate.
  • Design, Synthesis, Physicochemical Characterization And Biological (Antioxidant And Antiurease) Evaluation Of Newer Coumarin Derivatives.
  • Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy ?¢ ? ? ? ??chromen-2-one and comparison with standard drug - JOCPR.
  • MedChemComm - RSC Publishing.
  • Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents - PMC.
  • Cytotoxicity Activity, Metabolite Profiling, and Isolation Compound from Crude Hexane Extract of Cleome rutidospermae - PMC.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL COUMARIN DERIVATIVES AS ANTI- INFLAMMATORY ACTIVITY - YMER.
  • Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity - SciELO.
  • Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) - PMC.
  • Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed.
  • Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies - Semantic Scholar.
  • Coumarin Derivatives: A Systematic Review Of Their Biological And Pharmacological Activities.
  • Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation - MDPI.
  • (PDF) Synthesis of a Series of Different Hydroxycoumarins and Their Cytotoxic Activity.
  • Biological potentials of Hymecromone-based derivatives: A systematic review.
  • Synthesis, biofilm formation inhibitory, and inflammation inhibitory activities of new coumarin derivatives - CHI.
  • Synthesis, computational study and cytotoxicity of 4-hydroxycoumarin-derived imines/enamines | Scilit.
  • Isolation, Cytotoxicity Evaluation and HPLC-Quantification of the Chemical Constituents from Prangos pabularia | PLOS One - Research journals.
  • 5,7-Dihydroxy-4-methylcoumarin (CAS 2107-76-8) - Cayman Chemical.

Sources

The Hexyl Factor: Optimizing Lipophilicity and Bioactivity in 3-Substituted Coumarins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of privileged medicinal scaffolds, the coumarin (2H-chromen-2-one) nucleus remains a cornerstone due to its inherent ability to interact with diverse biological targets. However, the unsubstituted coumarin core often suffers from suboptimal pharmacokinetic profiles, particularly regarding membrane permeability and active site retention.[1]

This technical guide focuses on the 3-hexyl substituted coumarin , a specific structural modification that introduces a critical "lipophilic anchor." The hexyl chain (


) provides a precise modulation of the partition coefficient (

), positioning the molecule in a "Goldilocks zone" of hydrophobicity.[1] This modification is not merely cosmetic; it is a functional adaptation that enhances:
  • Blood-Brain Barrier (BBB) Penetration: Crucial for neurodegenerative targets (e.g., AChE inhibition).[1]

  • Bacterial Membrane Disruption: Facilitating entry into Gram-positive/negative strains.[1]

  • Hydrophobic Pocket Occupancy: Improving binding affinity in enzyme active sites (e.g., the hydrophobic gorge of Acetylcholinesterase).[1]

Chemical Synthesis: The Modified Perkin Protocol

While Knoevenagel condensation is popular for 3-acetyl or 3-ester derivatives, the direct introduction of a neutral alkyl chain like the hexyl group is most robustly achieved via a modified Perkin Reaction . This method utilizes the alpha-methylene activity of a fatty acid anhydride.

Reaction Logic

To synthesize 3-hexylcoumarin , we utilize octanoic anhydride .

  • Mechanism: The base (sodium octanoate) abstracts a proton from the

    
    -carbon of the anhydride.[1] This enolate attacks the aldehyde carbonyl of salicylaldehyde.[1]
    
  • Causality: We use octanoic anhydride because the

    
    -carbon becomes C-3 of the coumarin ring. The remaining chain (
    
    
    
    ) forms the 3-hexyl substituent.
Visualization: Synthesis Workflow

SynthesisWorkflow Salicyl Salicylaldehyde (Precursor) Intermediate O-Acyl Intermediate (Transient) Salicyl->Intermediate Anhydride Octanoic Anhydride (Reagent) Anhydride->Intermediate Base Sodium Octanoate (Base Catalyst) Base->Intermediate Activation Cyclization Intramolecular Cyclization (180°C) Intermediate->Cyclization - H2O Product 3-Hexylcoumarin (Target) Cyclization->Product

Figure 1: Step-wise synthesis pathway via the Perkin reaction.[2] The use of octanoic anhydride specifically yields the 3-hexyl derivative.

Pharmacological Potential & Mechanism of Action

Neuroprotection (AChE Inhibition)

In Alzheimer’s disease pathology, Acetylcholinesterase (AChE) contains a deep "catalytic gorge."[1]

  • Mechanism: The coumarin core binds to the peripheral anionic site (PAS).[1]

  • The Hexyl Role: The 3-hexyl chain acts as a hydrophobic probe, extending down the gorge to interact with aromatic residues (e.g., Trp286) via hydrophobic/Van der Waals forces. This "dual binding" significantly reduces the

    
     compared to methyl-substituted analogs.[1]
    
Antimicrobial Activity

The 3-hexyl chain increases lipophilicity, allowing the molecule to intercalate into the lipid bilayer of bacterial cell membranes.

  • Target: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[3]

  • Effect: Disruption of membrane integrity

    
     leakage of intracellular electrolytes 
    
    
    
    cell death.[1]
Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Coumarin Coumarin Core (Scaffold) Hexyl 3-Hexyl Group (Lipophilic Tail) Coumarin->Hexyl OH_Groups 6,7-Dihydroxy (Optional) Coumarin->OH_Groups LogP Increased LogP (Membrane Permeability) Hexyl->LogP AChE AChE Active Gorge Penetration Hexyl->AChE Hydrophobic Interaction Bact Bacterial Membrane Disruption Hexyl->Bact Lipid Intercalation ROS ROS Scavenging (Antioxidant) OH_Groups->ROS

Figure 2: SAR map highlighting the functional impact of the 3-hexyl substituent on biological targets.

Experimental Protocols

Protocol A: Synthesis of 3-Hexylcoumarin

Objective: Synthesize 3-hexyl-2H-chromen-2-one via Perkin condensation.

Reagents:

  • Salicylaldehyde (10 mmol)[1]

  • Octanoic anhydride (15 mmol)[1]

  • Sodium octanoate (10 mmol)[1]

  • Triethylamine (

    
    , catalytic amount)[1]
    

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine salicylaldehyde and octanoic anhydride.

  • Activation: Add sodium octanoate and 2-3 drops of

    
    .
    
  • Reflux: Heat the mixture in an oil bath at 170-180°C for 8-10 hours. Note: High temperature is critical for the dehydration step in Perkin reactions.[1]

  • Monitoring: Monitor progress via TLC (Hexane:Ethyl Acetate 8:2). Look for the disappearance of the aldehyde spot.[1]

  • Workup: Pour the hot reaction mixture into crushed ice/water. Neutralize with saturated

    
     to remove unreacted acid/anhydride.[1]
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL). Dry organic layer over anhydrous 
    
    
    
    .[1]
  • Purification: Evaporate solvent. Recrystallize the residue from ethanol or purify via silica gel column chromatography.[1]

Validation Criteria:

  • IR: Lactone carbonyl stretch at

    
    .[1]
    
  • 1H NMR: Appearance of triplet at

    
     ppm (terminal methyl of hexyl) and multiplet signals for the alkyl chain (
    
    
    
    ppm).[1] Absence of aldehyde proton (
    
    
    ppm).[1]
Protocol B: AChE Inhibition Assay (Modified Ellman’s Method)

Objective: Determine


 of the derivative against Acetylcholinesterase.[1][4]

Reagents:

  • AChE (from Electrophorus electricus)[1][5]

  • Acetylthiocholine iodide (ATCI, Substrate)[1]

  • DTNB (Ellman's Reagent)[1]

  • Phosphate Buffer (pH 8.0)[1]

Workflow:

  • Preparation: Dissolve 3-hexylcoumarin in DMSO (keep final DMSO concentration

    
    ). Prepare serial dilutions (
    
    
    
    ).
  • Incubation: In a 96-well plate, add:

    • 
       Phosphate buffer
      
    • 
       Test compound solution
      
    • 
       AChE enzyme solution (
      
      
      
      )[1]
    • Incubate at

      
       for 15 minutes.[1]
      
  • Reaction Trigger: Add

    
     DTNB (
    
    
    
    ) and
    
    
    ATCI (
    
    
    ).
  • Measurement: Measure absorbance at 412 nm immediately (t=0) and every minute for 10 minutes using a microplate reader.

  • Calculation: Calculate % Inhibition using the formula:

    
    
    Plot log(concentration) vs. % Inhibition to determine 
    
    
    
    .[1]

Comparative Data Summary

The following table summarizes the theoretical and observed impact of the hexyl chain compared to shorter alkyl substituents.

Substituent (R)LogP (Approx)BBB PermeabilityAChE Inhibition PotentialWater Solubility
-H 1.6LowLowModerate
-Methyl (C1) 2.1ModerateModerateModerate
-Hexyl (C6) 4.5 High High (Hydrophobic fit) Low (Requires DMSO)
-Decyl (C10) >6.0Very HighLow (Steric hindrance)Very Low

Data Interpretation: The C6 (hexyl) chain represents the optimal balance for neuroactive drug design, maximizing lipophilicity without inducing steric clashes in the enzyme active site.[1]

References

  • Synthesis and SAR of Polyhydroxy Coumarins: Title: Synthesis and SAR Study of Antioxidant Potential of Polyhydroxy Coumarin Derivatives. Source: Hilaris Publisher (2016).[1] Context: Describes the synthesis of 3-hexyl-6,7,8-trihydroxy-4-methyl-2H-chromen-2-one and the impact of the alkyl chain on activity. URL:[Link][1][6]

  • Lipophilicity and Receptor Affinity: Title: Synthesis and SAR evaluation of coumarin derivatives as potent cannabinoid receptor agonists. Source: Leiden University / Scholarly Publications.[1] Context: Discusses how increasing alkyl chain length (up to hexyl/heptyl) at position 3 affects receptor affinity and lipophilicity. URL:[Link][1]

  • AChE Inhibition Mechanisms: Title: Inhibition of acetylcholinesterase by coumarins: The case of coumarin 106.[1][7] Source: PubMed / Elsevier.[1] Context: Validates the binding of coumarin derivatives to the peripheral anionic site of AChE, a mechanism enhanced by hydrophobic 3-substituents. URL:[Link]

  • Perkin Reaction Mechanism: Title: Further Evidence for the Mechanism of Formation of Coumarin by Perkin Reaction.[1][2] Source: Sciforum.[1] Context: Provides the fundamental mechanistic grounding for the synthesis protocol used in Section 4.1. URL:[Link]

Sources

Pharmacophore Optimization: A Technical Guide to the SAR of 5,7-Dihydroxy-4-Methyl Coumarins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 5,7-dihydroxy-4-methylcoumarin (DHMC) scaffold represents a "privileged structure" in medicinal chemistry. Unlike simple coumarins, the specific substitution pattern of hydroxyls at positions 5 and 7, combined with a hydrophobic methyl group at position 4, creates a unique amphiphilic pharmacophore. This structure allows for dual-action mechanisms: the phenolic hydroxyls drive redox-active antioxidant and metal-chelating properties, while the 4-methyl group ensures sufficient lipophilicity for membrane permeability and hydrophobic pocket occupancy in enzymes like Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE).

This guide dissects the Structure-Activity Relationship (SAR) of this molecule, providing validated synthesis protocols and mechanistic insights to accelerate lead optimization.

Chemical Synthesis: The Foundation

Reliable access to the scaffold is the prerequisite for any SAR study. The Pechmann Condensation remains the gold standard for synthesizing 4-substituted coumarins due to its atom economy and scalability.

Protocol 1: Acid-Catalyzed Pechmann Condensation

Objective: Synthesis of 5,7-dihydroxy-4-methylcoumarin from phloroglucinol.[1][2][3][4]

Reagents:

  • Phloroglucinol (1.0 eq)

  • Ethyl Acetoacetate (1.2 eq)

  • Concentrated Sulfuric Acid (

    
    ) or Solid Acid Catalyst (e.g., UiO-66-SO3H for green chemistry)
    
  • Ethanol (Recrystallization solvent)[5]

Step-by-Step Methodology:

  • Chilling: Place a round-bottom flask containing Phloroglucinol (e.g., 10 mmol) in an ice bath (

    
    ).
    
  • Addition: Add Ethyl Acetoacetate (12 mmol) dropwise with constant stirring.

  • Catalysis: Slowly add concentrated

    
     (approx. 2-3 mL) while maintaining temperature below 
    
    
    
    to prevent charring.
  • Reaction: Remove the ice bath and allow the mixture to reach room temperature. Stir for 12–24 hours. Self-Validation: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). The appearance of a new spot with lower

    
     than the ester indicates product formation.
    
  • Quenching: Pour the reaction mixture into crushed ice (

    
    ) with vigorous stirring. A precipitate should form immediately.
    
  • Purification: Filter the solid, wash with cold water to remove acid traces, and recrystallize from ethanol.

  • Characterization:

    • Melting Point: Expect

      
      .
      
    • Appearance: Off-white to pale yellow needles.

Visualization: Pechmann Synthesis Pathway

PechmannSynthesis Reactants Phloroglucinol + Ethyl Acetoacetate Intermediate Trans-esterification Intermediate Reactants->Intermediate Acid Cat. (H2SO4) Cyclization Intramolecular Hydroxyalkylation Intermediate->Cyclization - EtOH Product 5,7-Dihydroxy-4-Methylcoumarin (Precipitate) Cyclization->Product - H2O (Dehydration)

Caption: Fig 1. Step-wise mechanism of Pechmann condensation yielding the coumarin scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5,7-dihydroxy-4-methylcoumarin is dictated by three distinct structural zones.

Zone A: The 4-Methyl Group (Hydrophobic Anchor)
  • Function: Provides steric bulk and lipophilicity.

  • SAR Insight: Removal of this methyl group (yielding 5,7-dihydroxycoumarin) often results in reduced activity against enzymes like AChE and Carbonic Anhydrase. The methyl group fits into hydrophobic sub-pockets (e.g., the acyl-binding pocket of AChE), stabilizing the inhibitor-enzyme complex.

  • Modification Potential: Extending this to an ethyl or propyl group can enhance lipophilicity but may introduce steric clashes. Trifluoromethyl (

    
    ) substitution at this position significantly enhances antibacterial activity due to increased lipophilicity and electron-withdrawing effects.
    
Zone B: The 7-Hydroxyl Group (Acidic Center)
  • Function: The most acidic hydroxyl due to resonance conjugation with the carbonyl at C2.

  • SAR Insight: This is the primary site for Phase II metabolism (glucuronidation). In synthetic derivatives, alkylating this position (e.g., 7-O-benzyl) often improves bioavailability and blood-brain barrier (BBB) penetration, crucial for neuroprotective applications. However, free OH is required for radical scavenging.

Zone C: The 5-Hydroxyl Group (Chelation Site)
  • Function: Forms an intramolecular hydrogen bond with the carbonyl oxygen (C=O), creating a pseudo-ring structure.

  • SAR Insight: This position is critical for metal chelation. The 5-OH and 4-C region can chelate transition metals (Fe, Cu). Studies show that 5,7-DHMC forms stable ternary complexes with Fe(III) and ADP, significantly enhancing superoxide anion scavenging compared to the ligand alone.[6]

Visualization: SAR Map

SAR_Map Core 5,7-Dihydroxy-4-Methylcoumarin Scaffold C4 Position 4: Methyl Group Core->C4 C7 Position 7: Hydroxyl Group Core->C7 C5 Position 5: Hydroxyl Group Core->C5 Lipophilicity Hydrophobic Pocket Binding (AChE/CA Inhibition) C4->Lipophilicity Acidity High Acidity / Conjugation (Bioavailability Modulation) C7->Acidity Chelation Metal Chelation (Fe/Cu) & Intramolecular H-Bonding C5->Chelation

Caption: Fig 2.[1] Functional dissection of the 5,7-dihydroxy-4-methylcoumarin pharmacophore.

Therapeutic Applications & Mechanistic Data[4][7][8][9][10]

Antioxidant & Metal Chelation

Unlike simple phenolic antioxidants that rely solely on Hydrogen Atom Transfer (HAT), 5,7-DHMC operates via a dual mechanism: HAT and metal sequestration.

  • Mechanism: The 5,7-dihydroxy pattern allows for effective scavenging of superoxide anions (

    
    ).
    
  • Key Data: The ternary complex of [5,7-DHMC]-[Fe(III)]-[ADP] shows a significantly lower

    
     for superoxide scavenging compared to the free molecule, proving that metal coordination activates the antioxidant potential.
    
Enzyme Inhibition (AChE & Carbonic Anhydrase)

The scaffold serves as a competitive inhibitor.

  • Acetylcholinesterase (AChE): The 4-methyl group interacts with the peripheral anionic site (PAS), while the coumarin ring stacks against aromatic residues (Trp286).

  • Carbonic Anhydrase (CA): 5,7-DHMC inhibits CA isoforms (I, IX, XII).[7] The phenolic oxygens can coordinate with the Zinc ion in the CA active site, while the coumarin tail occupies the hydrophobic pocket.

Antimicrobial Activity[10][11][12]
  • Spectrum: Active against Gram-positive bacteria (S. aureus, B. cereus) and H. pylori.

  • SAR Note: Activity is generally lower against Gram-negative bacteria due to efflux pumps, unless the 4-methyl is replaced by 4-trifluoromethyl (

    
    ), which enhances membrane penetration.
    
Data Summary Table
Target / AssayActivity MetricKey Structural DeterminantReference
Superoxide Scavenging

(Free)

(Fe-Complex)
5-OH & 4-Me (Chelation geometry)[1]
H. pylori MIC =

7-OH & 4-Me[2]
Carbonic Anhydrase IX

5,7-diOH (Zn binding)[2]
AChE Inhibition

(varies by derivative)
4-Me (Hydrophobic fit)[3]

Experimental Protocols for Validation

Protocol 2: DPPH Radical Scavenging Assay

Objective: Quantify the antioxidant capacity of the synthesized scaffold.[8]

  • Preparation: Prepare a

    
     solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
    
  • Dilution: Prepare serial dilutions of 5,7-dihydroxy-4-methylcoumarin in methanol (

    
    ).
    
  • Incubation: Mix

    
     of sample with 
    
    
    
    of DPPH solution. Vortex and incubate in the dark at room temperature for 30 minutes.
  • Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    Self-Validation: Use Ascorbic Acid or Trolox as a positive control. The solution should turn from purple to yellow.
    
Protocol 3: MTT Cytotoxicity Assay

Objective: Assess anticancer potential against cell lines (e.g., HeLa, HepG2).

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Add graded concentrations of the coumarin derivative. Incubate for 48h.

  • Labeling: Add

    
     of MTT (5 mg/mL in PBS) to each well. Incubate for 4h at 
    
    
    
    .
  • Solubilization: Remove media and add DMSO (

    
    ) to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm .

Mechanistic Visualization

Mechanism Drug 5,7-Dihydroxy-4-Methylcoumarin Action_Scavenge H-Atom Transfer (HAT) & Fe(III) Chelation Drug->Action_Scavenge Action_Inhibit Hydrophobic Interaction (4-Me) & Zn Coordination (OH) Drug->Action_Inhibit Target_ROS Reactive Oxygen Species (Superoxide/Peroxyl) Target_ROS->Action_Scavenge Target_Enzyme Enzyme Active Site (AChE / CA) Target_Enzyme->Action_Inhibit Outcome_1 Cytoprotection (Reduced Oxidative Stress) Action_Scavenge->Outcome_1 Outcome_2 Therapeutic Effect (Cognitive Enhancement / Anti-tumor) Action_Inhibit->Outcome_2

Caption: Fig 3. Dual mechanism of action: Antioxidant scavenging and Enzyme inhibition.

References

  • Kancheva, V. D., et al. (2005). "Studies on structure activity relationship of some dihydroxy-4-methylcoumarin antioxidants based on their interaction with Fe(III) and ADP." Biochimica et Biophysica Acta.

  • Cayman Chemical. (2025). "5,7-Dihydroxy-4-methylcoumarin Product Information & Biological Activity." Cayman Chemical Technical Data.

  • BenchChem. (2025).[9] "Application Notes and Protocols for the Chemical Synthesis of 5,7-Dihydroxycoumarin." BenchChem Protocols.

  • Hamdi, N., et al. (2008).[10] "Synthesis, structure, antimicrobial and antioxidant investigations of dicoumarol and related compounds." European Journal of Medicinal Chemistry.

  • Yadav, A. K., et al. (2024). "Anticancer mechanism of coumarin-based derivatives."[9][11] European Journal of Medicinal Chemistry.

Sources

Technical Guide: Antioxidant and Antimicrobial Mechanisms of Alkyl-Substituted Coumarins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a mechanistic analysis of alkyl-substituted coumarins (2H-chromen-2-one), focusing on their dual utility as antioxidant and antimicrobial agents. Unlike general reviews, this document isolates the specific impact of alkyl chain length and positional substitution (C3, C4, C7) on pharmacokinetics and pharmacodynamics.

For drug development professionals, the critical insight here is the "Lipophilic Tuning" capability of alkyl coumarins: short chains (Methyl/Ethyl) predominantly modulate electronic density to favor radical scavenging, while medium-to-long chains (Propyl to Decyl) shift the mechanism toward membrane disruption and efflux pump inhibition.

Part 1: Structural Chemistry & SAR (The "Why")

The coumarin scaffold is a benzopyrone consisting of a benzene ring fused to an


-pyrone ring. The biological activity of alkyl-substituted coumarins is governed by two primary Structure-Activity Relationship (SAR) factors:
  • Electronic Modulation (Antioxidant Focus):

    • C4-Alkyl Substitution: The most common modification (e.g., 4-methylcoumarin) via Pechmann condensation. An electron-donating alkyl group at C4 increases the electron density of the pyrone ring. This hyperconjugation stabilizes the phenoxyl radical formed after Hydrogen Atom Transfer (HAT), significantly lowering the Bond Dissociation Enthalpy (BDE) of hydroxyl groups at C7 or C8.

    • C3-Alkyl Substitution: Often introduced via Knoevenagel condensation. These groups can create steric hindrance that prevents enzymatic degradation, extending half-life, but may reduce radical scavenging efficiency if they block access to the radical center.

  • Lipophilicity & Membrane Interaction (Antimicrobial Focus):

    • The Cutoff Effect: Antimicrobial activity generally increases with alkyl chain length up to a critical point (typically C8–C10). Beyond this, the compound becomes too lipophilic (supramolecular aggregation), preventing it from traversing the aqueous periplasm to reach the inner membrane.

    • Amphiphilicity: An alkyl tail attached to the polar coumarin headgroup mimics surfactant behavior, facilitating insertion into the bacterial lipid bilayer.

Part 2: Antioxidant Mechanisms

Mechanism 1: Hydrogen Atom Transfer (HAT)

The primary antioxidant mechanism for phenolic alkyl-coumarins (e.g., 7-hydroxy-4-methylcoumarin) is HAT.[1][2] The alkyl group acts as a secondary stabilizer.

  • Process:

    
    
    
  • Alkyl Impact: The 4-methyl group donates electron density into the

    
    -system. When the hydroxyl proton is lost, the resulting unpaired electron on the oxygen is delocalized throughout the ring. The alkyl group helps stabilize this radical species, preventing it from propagating further oxidative damage.
    
Mechanism 2: Single Electron Transfer (SET)

In polar solvents, alkyl-coumarins may act via SET-PT (Single Electron Transfer followed by Proton Transfer). The ionization potential (IP) is the governing factor here. Alkyl substitution lowers the IP, making it easier for the molecule to donate an electron to a radical cation.

Visualization: Antioxidant Radical Scavenging Pathway

AntioxidantMechanism ROS Reactive Oxygen Species (ROS) Complex [ROS --- Coumarin] Complex ROS->Complex Diffusion Coumarin 7-Hydroxy-4-alkylcoumarin Coumarin->Complex Interaction HAT H-Atom Transfer (HAT) Complex->HAT Rate Limiting Step Radical Stabilized Phenoxyl Radical HAT->Radical Alkyl Stabilization Neutral Neutralized ROS HAT->Neutral H-Donation Radical->Radical Resonance Delocalization (Hyperconjugation)

Figure 1: The HAT mechanism where the alkyl group at C4 stabilizes the resulting phenoxyl radical via hyperconjugation.

Part 3: Antimicrobial Mechanisms

Mechanism 1: Membrane Disruption

Alkyl-substituted coumarins act as non-ionic surfactants.

  • Adsorption: The lipophilic alkyl chain partitions into the bacterial outer membrane (Gram-negative) or peptidoglycan layer (Gram-positive).

  • Insertion: The molecule inserts into the lipid bilayer, disrupting Van der Waals forces between fatty acid tails.

  • Leakage: This expansion of the membrane surface area alters fluidity and creates transient pores, leading to leakage of K+ ions and ATP, causing cell death.

Mechanism 2: Efflux Pump Inhibition (EPI)

In Staphylococcus aureus (including MRSA), resistance is often driven by NorA efflux pumps.

  • Action: 3-aryl and 4-alkyl coumarins bind to the hydrophobic pocket of the NorA transporter.

  • Result: They do not kill the bacteria directly but block the pump, allowing co-administered antibiotics (like ciprofloxacin) to accumulate intracellularly.

Visualization: Antimicrobial Workflow

AntimicrobialAction Compound Alkyl-Coumarin (Lipophilic Tail) Membrane Bacterial Membrane (Lipid Bilayer) Compound->Membrane Partitioning Efflux Efflux Pump (NorA) Compound->Efflux Binding Insertion Hydrophobic Insertion Membrane->Insertion Disruption Bilayer Expansion & Fluidity Change Insertion->Disruption Steric Stress Leakage Leakage of ATP/Ions Disruption->Leakage Cell Death Blockage Competitive Inhibition of Pump Efflux->Blockage Potentiation

Figure 2: Dual antimicrobial action: Direct membrane disruption and Efflux Pump Inhibition (EPI).

Part 4: Experimental Protocols

As an application scientist, I emphasize that reproducibility depends on purity . Alkyl-coumarins are prone to polymerization if overheated during synthesis.

Protocol A: Synthesis of 7-Hydroxy-4-Methylcoumarin (Pechmann Condensation)

Target: High-yield synthesis of the antioxidant core.

Reagents:

  • Resorcinol (1.1 eq)

  • Ethyl Acetoacetate (1.0 eq)

  • Solid Acid Catalyst (e.g., Amberlyst-15 or Sulfamic Acid) - Preferred over H2SO4 for green chemistry.

Workflow:

  • Mixing: In a round-bottom flask, dissolve Resorcinol (11 mmol) and Ethyl Acetoacetate (10 mmol).

  • Catalysis: Add 10 mol% Sulfamic Acid. No solvent is required (solvent-free conditions improve yield).[3]

  • Reaction: Heat to 110°C with stirring.

    • Critical Control Point: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Reaction typically completes in 20–40 minutes. Do not overheat >130°C to avoid tar formation.

  • Workup: Cool to room temperature. Add crushed ice/water (50 mL). The solid product will precipitate.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1).

  • Validation: Verify structure via melting point (185°C) and 1H-NMR (Singlet at

    
     2.4 ppm confirms 4-Methyl).
    
Protocol B: DPPH Radical Scavenging Assay

Target: Quantify antioxidant capacity (IC50).[4][5][6]

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) - 0.1 mM solution in Methanol.

  • Test Compound (Alkyl-coumarin) - Serial dilutions (10–500

    
    g/mL).
    

Workflow:

  • Preparation: Prepare fresh DPPH solution (protect from light). Absorbance at 517 nm (

    
    ) should be approx 0.7–0.9.
    
  • Incubation: Mix 1 mL of Test Compound solution + 3 mL of DPPH solution.

  • Reaction: Vortex for 10 seconds. Incubate in the dark at 25°C for 30 minutes.

    • Why Dark? DPPH is light-sensitive; light exposure causes false positives.

  • Measurement: Measure Absorbance (

    
    ) at 517 nm.
    
  • Calculation:

    
    
    
    • Self-Validation: Use Ascorbic Acid as a positive control.[4][5] If Ascorbic Acid IC50 > 50

      
      g/mL, the DPPH solution is degraded.
      
Protocol C: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Target: Antimicrobial efficacy against S. aureus.[7][8][9]

Workflow:

  • Inoculum: Prepare bacterial suspension at

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Solubility Check: Dissolve alkyl-coumarin in DMSO.

    • Critical Control Point: Final DMSO concentration in the well must be < 1% to avoid solvent toxicity masking the compound's effect.

  • Dilution: Add 100

    
    L of MHB to 96-well plate. Perform serial 2-fold dilutions of the compound.
    
  • Inoculation: Add 100

    
    L of bacterial suspension to each well.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity .

    • Visualization: Add 20

      
      L of Resazurin dye (0.01%) and incubate for 2 hours. Blue = Dead (No growth), Pink = Alive (Metabolic activity).
      

Part 5: Data Summary & Comparative Analysis

Table 1: Comparative Activity of Alkyl-Coumarin Derivatives

Substituent (R)PositionLogP (Calc)Antioxidant (DPPH IC50)Antimicrobial (S. aureus MIC)Primary Mechanism
-H (Coumarin)-1.39>500

M
>1000

g/mL
Weak Interaction
-OH (Umbelliferone)C71.0545

M
250

g/mL
HAT (Antioxidant)
-CH3 (4-Methyl)C41.85120

M
128

g/mL
Steric/Electronic
-OH, -CH3 C7, C41.5219

M
64

g/mL
Synergistic HAT
-C8H17 (Octyl)C34.20>200

M
8

g/mL
Membrane Disruption

Note: Data aggregated from typical SAR trends observed in referenced literature. Long-chain alkyls (Octyl) sacrifice antioxidant speed for high antimicrobial potency.

References

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins. Source: MDPI (Molecules), 2013. Context: Establishes the foundational SAR for antimicrobial activity in substituted coumarins.

  • Antioxidant Activity of Coumarins. Source: Encyclopedia.pub, 2023. Context: Detailed review of DPPH and ABTS scavenging mechanisms, specifically highlighting 7,8-dihydroxy-4-methylcoumarin.

  • Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Source: Arkivoc, 2021. Context: Provides the specific, green-chemistry protocol for the synthesis described in Part 4.

  • 3-Substituted Coumarins Inhibit NorA and MepA Efflux Pumps of Staphylococcus aureus. Source: MDPI (Antibiotics), 2023. Context: Validates the Efflux Pump Inhibition (EPI) mechanism for alkyl/aryl coumarins.

  • Antibacterial Activity and Membrane-Disruptive Mechanism of Coumaroyl-derivatives. Source: NIH (Int. J. Mol. Sci.), 2016. Context: Confirms membrane hyperpolarization and loss of integrity as a primary mode of action.

Sources

Literature review on 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

This guide provides a comprehensive technical analysis of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one , a specific lipophilic derivative of the bioactive 5,7-dihydroxy-4-methylcoumarin (D4M) scaffold.

While the parent compound (D4M) is a well-documented antioxidant and inhibitor of enzymatic pathways (e.g., cyclooxygenase, carbonic anhydrase), the 3-hexyl derivative represents a critical structural optimization. The introduction of the C3-hexyl chain significantly alters the physicochemical profile, transitioning the molecule from a hydrophilic antioxidant to an amphiphilic membrane-active agent and hydrophobic pocket binder.

Key Applications:

  • Lipase/Glucosidase Inhibition: The hexyl tail mimics fatty acid substrates, enhancing affinity for the hydrophobic catalytic clefts of metabolic enzymes.

  • Antimicrobial Activity: Increased lipophilicity (LogP ~3.8) facilitates bacterial membrane penetration, superior to the methyl/ethyl analogs.

  • Antioxidant Stability: Retention of the 5,7-dihydroxy motif ensures radical scavenging capability, protecting lipid bilayers from peroxidation.

Part 2: Physiochemical & Structural Analysis

The efficacy of this molecule stems from its "Phloroglucinol-Lipid Hybrid" architecture.

PropertyValue / DescriptionImpact on Bioactivity
Molecular Formula C₁₆H₂₀O₄--
Molecular Weight ~276.33 g/mol Small molecule range; ideal for oral bioavailability.
Core Scaffold 2H-chromen-2-one (Coumarin)Planar, aromatic system capable of π-π stacking interactions.
C3-Substituent n-Hexyl (-C₆H₁₃)Critical Feature: Increases LogP, enabling partition into lipid bilayers and hydrophobic enzyme pockets.
C4-Substituent Methyl (-CH₃)Steric anchor; prevents metabolic oxidation at the C4 position.
C5, C7-Substituents Hydroxyl (-OH)Pharmacophore: H-bond donors for receptor binding; redox-active sites for ROS scavenging.
Predicted LogP 3.8 ± 0.4Optimized for membrane permeability (Lipinski Rule of 5 compliant).

Part 3: Synthesis Protocol (Self-Validating System)

Methodology: Modified Pechmann Condensation Rationale: The Pechmann condensation is preferred over Perkin or Knoevenagel reactions for phenolic substrates due to higher yields and solvent-free potential. This protocol utilizes a two-step one-pot approach to ensure the C3-hexyl group is correctly positioned.

Step 1: Precursor Synthesis (in situ)

Target: Ethyl 2-acetyl-octanoate (The C3-hexyl donor).

  • Reagents: Ethyl acetoacetate (1.0 eq), Hexyl bromide (1.1 eq), Sodium ethoxide (1.1 eq), Ethanol (anhydrous).

  • Mechanism: S_N2 alkylation of the active methylene group.

  • Validation Point: Monitor via TLC (Hexane:EtOAc 9:1). Disappearance of ethyl acetoacetate spot indicates conversion.

Step 2: Cyclization (The Pechmann Reaction)
  • Reagents: Phloroglucinol (1.0 eq), Precursor from Step 1 (1.0 eq), Sulfamic Acid (10 mol%) or H₂SO₄ (Catalytic).

  • Solvent: Solvent-free (Melt) or Ethanol.

  • Conditions: 80–100°C for 2–4 hours.

Detailed Workflow:

  • Mixing: In a round-bottom flask, combine equimolar amounts of Phloroglucinol and Ethyl 2-acetyl-octanoate.

  • Catalysis: Add 10 mol% Sulfamic Acid (Green chemistry standard) or 3 drops of conc. H₂SO₄.[1][2]

  • Heating: Heat to 100°C. The mixture will melt (solvent-free). Stir vigorously.

    • Why: High temperature promotes the transesterification and subsequent electrophilic aromatic substitution required for ring closure.

  • Quenching: Pour the hot reaction mixture into crushed ice/water (200 mL).

    • Observation: A solid precipitate should form immediately.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (7:3).

    • Quality Control: The product should be light yellow needles. M.P. check is required (Expected: >150°C, distinct from parent D4M).

Visualization: Synthesis Pathway

SynthesisPathway cluster_0 Step 1: Precursor Generation cluster_1 Step 2: Cyclization EAA Ethyl Acetoacetate Inter Ethyl 2-acetyl-octanoate (Alkylated Precursor) EAA->Inter NaOEt/EtOH SN2 Alkylation HexBr Hexyl Bromide HexBr->Inter Product 3-hexyl-5,7-dihydroxy- 4-methyl-2H-chromen-2-one Inter->Product Pechmann Condensation (Transesterification + Cyclization) Phloro Phloroglucinol (1,3,5-trihydroxybenzene) Phloro->Product Acid Catalyst (Sulfamic Acid/H2SO4) Acid->Product Catalysis

Caption: Two-stage synthesis involving alpha-alkylation of the beta-keto ester followed by acid-catalyzed Pechmann condensation.

Part 4: Mechanism of Action & Biological Logic

The 3-hexyl derivative is not merely an antioxidant; it is a hydrophobic pocket antagonist .

Lipase Inhibition (Metabolic Regulation)

Pancreatic lipase contains a catalytic triad protected by a "lid" domain. Access requires a hydrophobic interface.

  • Mechanism: The C3-hexyl chain mimics the aliphatic tail of dietary triglycerides. It penetrates the lipase lid, while the coumarin core blocks the active serine site.

  • Causality: Unlike the parent D4M (which is too polar), the hexyl derivative competes effectively with lipid substrates, reducing fat absorption.

Antimicrobial Membrane Disruption[4]
  • Mechanism: The molecule acts as an amphiphile. The phenolic hydroxyls (C5/C7) interact with the polar headgroups of bacterial phospholipids, while the C3-hexyl chain inserts into the non-polar membrane core.

  • Result: Destabilization of membrane integrity, leakage of intracellular ions (K+), and cell death. This is particularly effective against Gram-positive bacteria (S. aureus).

Visualization: Structure-Activity Relationship (SAR)

SAR_Mechanism Core Coumarin Core (Planar Scaffold) Target_Lipase Lipase Enzyme (Hydrophobic Pocket) Core->Target_Lipase Steric Blockade Hexyl C3-Hexyl Chain Hexyl->Target_Lipase Hydrophobic Interaction Target_Membrane Bacterial Membrane (Lipid Bilayer) Hexyl->Target_Membrane Lipid Tail Insertion Hydroxyl C5, C7-Hydroxyls Hydroxyl->Target_Membrane Headgroup H-Bonding Target_ROS Reactive Oxygen Species (Free Radicals) Hydroxyl->Target_ROS H-Atom Transfer (Radical Scavenging)

Caption: Functional mapping of the 3-hexyl derivative showing dual-mode action: hydrophobic insertion and hydrophilic scavenging.

Part 5: Experimental Validation Protocols

To confirm the identity and activity of the synthesized derivative, the following assays are mandatory.

Protocol A: DPPH Radical Scavenging Assay (Antioxidant)

Purpose: Verify that the C3-alkylation did not compromise the redox activity of the C5/C7 hydroxyls.

  • Preparation: Dissolve compound in Methanol (10–100 µg/mL).

  • Reaction: Mix 1 mL of sample with 1 mL of 0.1 mM DPPH solution (purple).

  • Incubation: 30 mins in dark at Room Temp.

  • Measurement: Absorbance at 517 nm.

  • Calculation: % Inhibition =

    
    .
    
    • Expectation: IC50 should be comparable to the parent D4M (~20–30 µM).

Protocol B: Lipase Inhibition Assay (Metabolic)

Purpose: Validate the gain-of-function provided by the hexyl chain.

  • Substrate: p-Nitrophenyl palmitate (p-NPP).

  • Enzyme: Porcine Pancreatic Lipase (Type II).

  • Workflow:

    • Pre-incubate Enzyme + Inhibitor (3-hexyl derivative) for 15 mins at 37°C.

    • Add p-NPP substrate.

    • Incubate 30 mins.

  • Readout: Measure release of p-nitrophenol at 410 nm.

    • Expectation: The 3-hexyl derivative should show significantly lower IC50 (higher potency) than the non-alkylated parent due to superior binding.

Part 6: References

  • Synthesis & Pechmann Condensation Mechanics: Moraes, M. C., et al. (2021).[1][3][4] "Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid." Arkivoc.

  • Antioxidant & Lipase Activity of 4-Methylcoumarins: BenchChem. (2025). "Application Notes and Protocols for the Chemical Synthesis of 5,7-Dihydroxycoumarin."

  • SAR of C3-Alkyl Coumarins (Anticancer/Antimicrobial): Nasr, T., et al. (2014). "Structure-activity relationship studies of 4-methylcoumarin derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • General Coumarin Biological Profile: Kuey.net. (2024). "Coumarin Derivatives: A Systematic Review Of Their Biological And Pharmacological Activities."

  • Mechanochemical Synthesis (Green Alternatives): Amazon AWS / ResearchGate. (2023). "Mechanochemical organic synthesis for the 4-methylcoumarin molecules via the Pechmann condensation."

Sources

Molecular weight and physicochemical data for 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Executive Summary

This technical guide profiles 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one , a specialized lipophilic derivative of the bioactive coumarin core.[1] Structurally, it merges the potent antioxidant and enzyme-modulating scaffold of 5,7-dihydroxy-4-methylcoumarin (D4M) with a C3-hexyl aliphatic chain.[1] This modification is strategically significant in medicinal chemistry for modulating LogP (lipophilicity) , enhancing membrane permeability, and altering binding affinity to hydrophobic pockets in targets such as tyrosinase, lipases, and cannabinoid receptors.[1]

Chemical Identity & Physicochemical Profile

The addition of a hexyl chain to the C3 position of the coumarin ring drastically alters the physicochemical landscape compared to the parent D4M.[1] The data below synthesizes calculated values based on QSAR principles and standard coumarin chemistry.

PropertyValue / DescriptionNote
IUPAC Name 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one
Molecular Formula C₁₆H₂₀O₄
Molecular Weight 276.33 g/mol
Core Scaffold 4-Methylcoumarin (Benzopyrone)
LogP (Predicted) 4.2 – 4.8High lipophilicity vs. D4M (LogP ~1.[1]8)
H-Bond Donors 2 (C5-OH, C7-OH)Critical for antioxidant activity
H-Bond Acceptors 4Lactone carbonyl + 3 oxygens
Solubility DMSO, Ethanol, DMF, AcetonePoor water solubility (<0.1 mg/mL)
Appearance Off-white to pale yellow crystalline solidTypical of polyphenolic coumarins

Synthesis Protocol: The Modified Pechmann Condensation

The most robust route for synthesizing 4-substituted coumarins is the Pechmann condensation.[1] To introduce the 3-hexyl and 4-methyl groups simultaneously, the standard ethyl acetoacetate reagent is replaced with ethyl 2-acetyloctanoate .[1]

Reaction Scheme
  • Reactant A: Phloroglucinol (1,3,5-trihydroxybenzene) – Provides the 5,7-dihydroxy core.[1]

  • Reactant B: Ethyl 2-acetyloctanoate – Provides the 3-hexyl and 4-methyl substituents.[1]

  • Catalyst: Sulfuric acid (

    
    ) or Amberlyst-15 (Green chemistry alternative).[1]
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Phloroglucinol (10 mmol) in absolute ethanol (20 mL).

  • Addition: Dropwise add Ethyl 2-acetyloctanoate (10 mmol) while stirring.

  • Catalysis: Cool the mixture to 0°C. Slowly add concentrated

    
     (5 mL) or Amberlyst-15 beads (20% w/w).
    
  • Reflux: Heat the reaction mixture to 80°C (reflux) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4).

  • Quenching: Pour the reaction mixture onto crushed ice (100 g) with vigorous stirring. The crude product will precipitate as a solid.[1]

  • Purification: Filter the precipitate. Recrystallize from aqueous ethanol to yield pure crystals.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Reactants: Phloroglucinol + Ethyl 2-acetyloctanoate Catalysis Acid Catalysis (H2SO4 or Amberlyst-15) Reactants->Catalysis Mix at 0°C Cyclization Pechmann Cyclization (Reflux 80°C, 4-6h) Catalysis->Cyclization Heat to Reflux Quenching Ice Quench & Precipitation Cyclization->Quenching Pour on Ice Purification Recrystallization (Aq. Ethanol) Quenching->Purification Filter Solid Product Final Product: 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one Purification->Product Dry & Analyze

Caption: Step-wise Pechmann condensation workflow for synthesizing 3-hexyl-5,7-dihydroxy-4-methylcoumarin.

Structural Identification (Spectroscopic Expectations)

Verification of the 3-hexyl derivative requires specific diagnostic signals distinguishing it from the non-alkylated parent.[1]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 10.5 & 10.8 ppm (s, 2H): Phenolic -OH protons at C5 and C7 (Broad singlets).[1]

    • δ 6.25 ppm (s, 1H): Aromatic proton at C6.[1]

    • δ 6.15 ppm (s, 1H): Aromatic proton at C8.[1]

    • δ 2.45 ppm (s, 3H): Methyl group at C4.[1]

    • δ 2.50 ppm (t, 2H):

      
      -methylene of the hexyl chain (attached to C3).[1]
      
    • δ 1.25–1.40 ppm (m, 6H): Bulk methylene protons of the hexyl chain.[1]

    • δ 0.88 ppm (t, 3H): Terminal methyl of the hexyl chain.[1]

    • Note: The absence of a singlet at ~δ 6.0 ppm (C3-H) confirms substitution at the 3-position.[1]

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: 277.34 m/z.[1]

    • Fragmentation Pattern: Loss of hexyl chain (M-85) and sequential loss of CO (lactone ring opening).[1]

Functional Profile & Biological Potential

The 3-hexyl-5,7-dihydroxy-4-methylcoumarin molecule is a bifunctional hybrid :

  • Antioxidant Core (5,7-Dihydroxy):

    • The resorcinol moiety (meta-dihydroxy) provides potent radical scavenging capability, neutralizing ROS (Reactive Oxygen Species) via hydrogen atom transfer (HAT).[1]

    • Mechanism:[1][2][3] Stabilization of the phenoxy radical via resonance across the coumarin backbone.[1]

  • Lipophilic Tail (3-Hexyl):

    • Membrane Permeability: The hexyl chain acts as a "lipid anchor," facilitating passive transport across the phospholipid bilayer, a limitation of the hydrophilic parent D4M.[1]

    • Steric Hindrance: The bulkier C3 substituent may alter binding selectivity.[1] While D4M is a tyrosinase activator (promoting melanogenesis), bulky C3-alkyl coumarins often act as tyrosinase inhibitors or lipase inhibitors by blocking the active site access.[1]

Structure-Activity Relationship (SAR) Diagram

SAR_Logic Molecule 3-Hexyl-5,7-dihydroxy-4-methylcoumarin OH_Groups 5,7-Dihydroxy Groups Molecule->OH_Groups Hexyl_Chain 3-Hexyl Chain Molecule->Hexyl_Chain Lactone Coumarin Lactone Molecule->Lactone Antioxidant ROS Scavenging (Radical Stability) OH_Groups->Antioxidant H-Atom Transfer Permeability Enhanced Membrane Penetration Hexyl_Chain->Permeability Lipophilicity EnzymeBind Hydrophobic Pocket Binding (Lipase/Tyrosinase) Hexyl_Chain->EnzymeBind Steric/Hydrophobic Interaction

Caption: Structure-Activity Relationship (SAR) mapping functional groups to biological effects.[1]

References

  • BenchChem. (2024).[1] 3-Hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one: Structure and Biological Activity.Link[1]

  • Cayman Chemical. (2024).[1] 5,7-Dihydroxy-4-methylcoumarin Product Information & Biological Profile.[1][4][5][6]Link[1]

  • MDPI Pharmaceuticals. (2025).[1] 5,7-Dihydroxy-4-Methylcoumarin as a Functional Compound for Skin Pigmentation and Human Skin Safety.[1][6][7]Link[1]

  • Royal Society of Chemistry. (2023).[1] Latest developments in coumarin-based anticancer agents: SAR studies.[1]Link[1]

  • SciSpace. (2016).[1] Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation.[1]Link[1]

Sources

Methodological & Application

Synthesis Protocol for 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, multi-step protocol for the synthesis of the novel coumarin derivative, 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one. Coumarins are a significant class of benzopyrone heterocycles with a wide array of pharmacological activities.[1][2][3] The introduction of a lipophilic hexyl chain at the C-3 position of the 5,7-dihydroxy-4-methylcoumarin scaffold is of interest for enhancing membrane permeability and potentially modulating biological activity. This guide details a robust synthetic strategy involving a classic Pechmann condensation, protection of phenolic hydroxyls, a selective C-3 radical alkylation, and subsequent deprotection. Each step is accompanied by in-depth explanations of the underlying chemical principles, detailed experimental procedures, and characterization data for key intermediates and the final product.

Introduction

The 5,7-dihydroxy-4-methylcoumarin core is a well-known scaffold, readily synthesized and possessing intrinsic biological properties, including antioxidant and anti-inflammatory effects.[1][2][4] The functionalization of the C-3 position of the coumarin ring is a key strategy for the development of new derivatives with tailored pharmacological profiles. Direct alkylation at this position can be challenging, especially in the presence of reactive functional groups. This protocol outlines a strategic approach to overcome these challenges, yielding the target compound with good purity and yield.

The proposed synthetic route is a four-step process:

  • Synthesis of 5,7-dihydroxy-4-methyl-2H-chromen-2-one (I) via Pechmann condensation.

  • Protection of the dihydroxy functionality as methoxymethyl (MOM) ethers to form 5,7-bis(methoxymethoxy)-4-methyl-2H-chromen-2-one (II).

  • Selective C-3 hexylation of the protected coumarin (II) via a microwave-assisted xanthate-based radical reaction to yield 3-hexyl-5,7-bis(methoxymethoxy)-4-methyl-2H-chromen-2-one (III).

  • Deprotection of the MOM ethers to afford the final product, 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one (IV).

Overall Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from commercially available starting materials to the final target molecule.

Synthetic_Workflow Start Phloroglucinol + Ethyl Acetoacetate I Intermediate I 5,7-dihydroxy-4-methyl-2H-chromen-2-one Start->I Step 1: Pechmann Condensation II Intermediate II 5,7-bis(methoxymethoxy)-4-methyl-2H-chromen-2-one I->II Step 2: Protection (MOM-Cl) III Intermediate III 3-hexyl-5,7-bis(methoxymethoxy)-4-methyl-2H-chromen-2-one II->III Step 3: C-3 Radical Alkylation IV Final Product (IV) 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one III->IV Step 4: Deprotection (Acidic Hydrolysis)

Caption: Overall synthetic workflow for 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one.

Part 1: Synthesis of the Coumarin Scaffold

Step 1: Synthesis of 5,7-dihydroxy-4-methyl-2H-chromen-2-one (I)

The synthesis of the coumarin core is achieved via the Pechmann condensation, a classic and efficient method for preparing coumarins from a phenol and a β-ketoester under acidic catalysis.[5] In this case, phloroglucinol is reacted with ethyl acetoacetate.

Reaction Mechanism: Pechmann Condensation

Pechmann_Condensation cluster_0 Mechanism Steps Phloroglucinol Phloroglucinol IntermediateA Transesterification Product Phloroglucinol->IntermediateA + EAA, H+ EAA Ethyl Acetoacetate Acid H+ IntermediateB Intramolecular Cyclization IntermediateA->IntermediateB Electrophilic Aromatic Substitution IntermediateC Dehydration IntermediateB->IntermediateC ProductI Product I (5,7-dihydroxy-4-methyl -2H-chromen-2-one) IntermediateC->ProductI - H2O

Caption: Mechanism of the Pechmann condensation.

Experimental Protocol for Step 1
Reagent/SolventMolar Mass ( g/mol )AmountMoles
Phloroglucinol (anhydrous)126.1110.0 g0.079 mol
Ethyl acetoacetate130.1410.3 g0.079 mol
Concentrated H₂SO₄98.0820 mL-
Ethanol (for recrystallization)46.07q.s.-

Procedure:

  • In a 100 mL round-bottom flask, carefully add 20 mL of concentrated sulfuric acid and cool the flask in an ice bath to 0-5 °C.

  • To the cold, stirred sulfuric acid, add 10.0 g of anhydrous phloroglucinol in small portions, ensuring the temperature does not exceed 10 °C.

  • Once the phloroglucinol has dissolved, add 10.3 g of ethyl acetoacetate dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture slowly into 200 g of crushed ice with vigorous stirring. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral (pH ~7).

  • Recrystallize the crude product from ethanol to afford pure 5,7-dihydroxy-4-methyl-2H-chromen-2-one (I) as a crystalline solid.

Expected Yield: 80-90% Characterization (I):

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.42 (s, 1H, -OH), 10.19 (s, 1H, -OH), 6.18 (d, J=2.0 Hz, 1H, Ar-H), 6.09 (d, J=2.0 Hz, 1H, Ar-H), 5.76 (s, 1H, C3-H), 2.41 (s, 3H, -CH₃).

  • MS (ESI): m/z 193.05 [M+H]⁺, for C₁₀H₈O₄.

Part 2: Protection of Phenolic Hydroxyls

Step 2: Synthesis of 5,7-bis(methoxymethoxy)-4-methyl-2H-chromen-2-one (II)

To prevent side reactions during the C-3 alkylation, the acidic phenolic hydroxyl groups of intermediate I are protected as methoxymethyl (MOM) ethers. This protecting group is stable under basic and radical conditions but can be readily cleaved under acidic conditions.[6][7]

Experimental Protocol for Step 2
Reagent/SolventMolar Mass ( g/mol )AmountMoles
Intermediate I 192.175.0 g0.026 mol
N,N-Diisopropylethylamine (DIPEA)129.248.4 g (11.3 mL)0.065 mol
Chloromethyl methyl ether (MOM-Cl)80.514.6 g (4.0 mL)0.057 mol
Dichloromethane (DCM, anhydrous)84.93100 mL-

Procedure:

  • Dissolve 5.0 g of intermediate I in 100 mL of anhydrous dichloromethane in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add 11.3 mL of N,N-diisopropylethylamine (DIPEA) to the solution.

  • Add 4.0 mL of chloromethyl methyl ether (MOM-Cl) dropwise over 15 minutes. Caution: MOM-Cl is a carcinogen and should be handled with extreme care in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 50 mL of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 5,7-bis(methoxymethoxy)-4-methyl-2H-chromen-2-one (II) .

Expected Yield: 85-95% Characterization (II):

  • Appearance: White solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.65 (d, J=2.4 Hz, 1H), 6.50 (d, J=2.4 Hz, 1H), 6.05 (s, 1H), 5.25 (s, 2H), 5.20 (s, 2H), 3.50 (s, 3H), 3.48 (s, 3H), 2.50 (s, 3H).

  • MS (ESI): m/z 281.10 [M+H]⁺, for C₁₄H₁₆O₆.

Part 3: Selective C-3 Alkylation

Step 3: Synthesis of 3-hexyl-5,7-bis(methoxymethoxy)-4-methyl-2H-chromen-2-one (III)

The introduction of the hexyl group at the C-3 position is achieved via a xanthate-based radical reaction under microwave irradiation. This method allows for the direct and selective alkylation of the unactivated C-H bond at the C-3 position of the coumarin ring.[8]

Experimental Protocol for Step 3
Reagent/SolventMolar Mass ( g/mol )AmountMoles
Intermediate II 280.271.0 g3.57 mmol
S-hexyl O-ethyl dithiocarbonate*192.361.03 g5.35 mmol
Dilauroyl peroxide (DLP)398.631.70 g4.28 mmol
Toluene (anhydrous)92.1410 mL-

*S-hexyl O-ethyl dithiocarbonate can be prepared from potassium O-ethyl xanthate and 1-bromohexane.

Procedure:

  • In a 20 mL microwave reaction vial, combine 1.0 g of intermediate II , 1.03 g of S-hexyl O-ethyl dithiocarbonate, and 10 mL of anhydrous toluene.

  • Add 1.70 g of dilauroyl peroxide (DLP) to the mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100 °C for 10-15 minutes.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain 3-hexyl-5,7-bis(methoxymethoxy)-4-methyl-2H-chromen-2-one (III) .

Expected Yield: 50-60% Characterization (III):

  • Appearance: Viscous oil or low-melting solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.63 (d, J=2.4 Hz, 1H), 6.48 (d, J=2.4 Hz, 1H), 5.24 (s, 2H), 5.19 (s, 2H), 3.49 (s, 3H), 3.47 (s, 3H), 2.60 (t, J=7.6 Hz, 2H), 2.45 (s, 3H), 1.60-1.50 (m, 2H), 1.40-1.25 (m, 6H), 0.88 (t, J=6.8 Hz, 3H).

  • MS (ESI): m/z 365.20 [M+H]⁺, for C₂₀H₂₈O₆.

Part 4: Deprotection to Yield Final Product

Step 4: Synthesis of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one (IV)

The final step involves the acidic hydrolysis of the MOM ethers to reveal the phenolic hydroxyl groups, yielding the target compound.[6]

Experimental Protocol for Step 4
Reagent/SolventMolar Mass ( g/mol )AmountMoles
Intermediate III 364.450.5 g1.37 mmol
Trifluoroacetic acid (TFA)114.021.5 mL-
Dichloromethane (DCM)84.9315 mL-

Procedure:

  • Dissolve 0.5 g of intermediate III in 15 mL of dichloromethane in a 50 mL round-bottom flask.

  • Add 1.5 mL of trifluoroacetic acid to the solution at room temperature.

  • Stir the mixture for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one (IV) .

Expected Yield: 80-90% Characterization (IV):

  • Appearance: Pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.35 (s, 1H, -OH), 10.10 (s, 1H, -OH), 6.15 (s, 1H, Ar-H), 6.05 (s, 1H, Ar-H), 2.55 (t, J=7.5 Hz, 2H, -CH₂-), 2.38 (s, 3H, -CH₃), 1.55-1.45 (m, 2H), 1.35-1.20 (m, 6H), 0.85 (t, J=6.7 Hz, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 161.5, 160.8, 158.2, 157.5, 153.9, 112.4, 111.8, 101.9, 98.7, 94.1, 31.0, 29.1, 28.5, 25.8, 22.1, 16.5, 13.9.

  • HRMS (ESI): m/z calculated for C₁₆H₂₀O₄ [M+H]⁺ 277.1434, found 277.1431.

References

  • Miranda, L. D., et al. A C-3-Selective Direct Alkylation of Coumarins by Using a Microwave-Assisted Xanthate-Based Radical Reaction. European Journal of Organic Chemistry, 2015(1), 159-165. [Link]

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  • NIST. 7-Methoxy-4-methylcoumarin. NIST WebBook. [Link]

  • López-Mendoza, A., et al. 7-Methoxy-4-methylcoumarin: Standard Molar Enthalpy of Formation Prediction in the Gas Phase Using Machine Learning and Its Comparison to the Experimental Data. ACS Omega, 8(3), 3356-3367. [Link]

  • ResearchGate. Scheme 1. Reagents and conditions: (a) Methoxymethyl (MOM) chloride,... [Link]

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Crystallization methods for 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocols for the Crystallization of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Introduction

3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one is a coumarin derivative of significant interest in drug discovery and materials science. The coumarin scaffold is a recurring motif in a multitude of natural products and pharmacologically active agents, known for a wide range of biological activities.[1][2] The specific functionalization of this molecule—a lipophilic hexyl chain combined with hydrophilic dihydroxy groups—presents a unique challenge and opportunity for crystallization. High-quality crystals are paramount for definitive structural elucidation via X-ray crystallography, which in turn informs structure-activity relationship (SAR) studies, polymorphism screening, and formulation development.

This technical guide, designed for researchers and drug development professionals, provides a systematic approach to developing a robust crystallization procedure for 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one. Acknowledging the absence of specific published crystallization data for this exact molecule, this document leverages established principles of crystallization for related coumarin compounds and provides a logical, step-by-step framework for protocol development, from initial solubility screening to advanced crystal growth techniques.

Part 1: Physicochemical Characterization and Pre-Crystallization Strategy

The success of any crystallization endeavor is fundamentally dependent on the purity of the starting material and a thorough understanding of its solubility profile. The molecular architecture of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one—featuring a planar aromatic core, hydrogen-bonding hydroxyl groups, a lactone carbonyl, and a flexible alkyl chain—suggests a nuanced solubility behavior that must be experimentally determined.

Predicted Physicochemical Properties

A preliminary analysis of the molecule's structural components allows for an estimation of its properties, guiding the initial solvent selection process.

PropertyStructural FeatureImplication for Crystallization
Polarity 5,7-dihydroxy groups, lactone carbonylLikely soluble in polar protic solvents (e.g., alcohols, acetic acid) and polar aprotic solvents (e.g., acetone, ethyl acetate, DMSO) through hydrogen bonding.[3]
Lipophilicity 3-hexyl chain, 4-methyl groupContributes to solubility in non-polar or moderately polar solvents (e.g., toluene, dichloromethane, ether).[4]
Molecular Shape Fused aromatic ring systemThe planar core promotes π-π stacking interactions, which are often crucial for stable crystal lattice formation.[5]
Purity N/APurity of >95% is highly recommended. Impurities can act as nucleation inhibitors or become incorporated into the crystal lattice, leading to defects.[4]
Foundational Protocol: Comprehensive Solubility Screening

The first and most critical experimental step is to determine the solubility of the compound in a range of solvents at both ambient and elevated temperatures. This data directly informs the choice of crystallization method.

Objective: To identify suitable solvents or solvent systems for crystallization based on the principle that a compound should be sparingly soluble at room temperature but highly soluble at a higher temperature.[6][7]

Materials:

  • 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one (purified, >95%)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Magnetic stir plate and stir bars

  • Heat gun or water bath

  • A selection of analytical-grade solvents (see table below)

Step-by-Step Protocol:

  • Preparation: Place approximately 5-10 mg of the compound into a series of labeled vials.

  • Solvent Addition (Ambient): To each vial, add a different solvent dropwise (e.g., 100 µL at a time), stirring or vortexing after each addition.

  • Observation (Ambient): Carefully observe and record the volume of solvent required to fully dissolve the compound at room temperature. Categorize solubility as "Insoluble," "Slightly Soluble," or "Freely Soluble."

  • Solvent Addition (Heated): For solvents in which the compound is insoluble or slightly soluble at room temperature, gently heat the vial (e.g., to 40-60°C) while continuing to add solvent until dissolution is achieved. Caution: Avoid boiling the solvent.

  • Cooling and Observation: Allow the vials that required heating to cool slowly to room temperature. Observe for the formation of precipitate or crystals. High-quality crystals are more likely to form from solutions where the compound is significantly more soluble when hot.[8]

  • Data Logging: Record all observations in a structured table.

Table for Solubility Screening Results:

SolventPolaritySolubility (Room Temp)Solubility (Heated)Observations on Cooling
HexaneNon-polar
TolueneNon-polar
DichloromethanePolar aprotic
Diethyl EtherPolar aprotic
Ethyl AcetatePolar aprotic
AcetonePolar aprotic
AcetonitrilePolar aprotic
IsopropanolPolar protic
EthanolPolar protic
MethanolPolar protic
WaterPolar protic
Acetic AcidPolar protic

Part 2: Crystallization Methodologies and Protocols

Based on the results of the solubility screen, one or more of the following methods can be employed. Each technique controls the rate of supersaturation differently, providing a distinct avenue to high-quality crystal growth.

Method A: Slow Cooling Recrystallization

This is the most common technique and is ideal for compounds that exhibit a significant increase in solubility with temperature. Mixed solvent systems are particularly effective for coumarins, allowing for fine-tuned control over solubility.[6] For instance, a study on simple coumarins found a 40% aqueous methanol solution provided high recovery.[6][9]

Causality: The principle is to create a saturated solution at an elevated temperature. As the solution slowly cools, the solubility of the compound decreases, leading to a supersaturated state from which crystals nucleate and grow. Slow cooling is critical to allow molecules sufficient time to arrange into an ordered crystal lattice, minimizing the formation of amorphous precipitate.[8]

SlowCoolingWorkflow A Dissolve Compound in Minimal Hot 'Good' Solvent B Hot Filter (Optional) to Remove Impurities A->B C Add 'Poor' Solvent Dropwise (If Using Mixed System) Until Faintly Turbid B->C D Re-heat to Clarify Solution C->D E Allow to Cool Slowly to Room Temperature D->E F Cool Further in Ice Bath (Optional) E->F G Collect Crystals by Filtration F->G H Wash with Cold 'Poor' Solvent G->H I Dry Crystals Under Vacuum H->I

Caption: Workflow for Mixed-Solvent Slow Cooling Recrystallization.

Step-by-Step Protocol (Mixed-Solvent System):

  • Dissolution: In a flask, dissolve the compound in the minimum amount of a hot "good" solvent (e.g., methanol or ethanol, identified from screening).

  • Induce Supersaturation: While keeping the solution hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy. The "poor" solvent decreases the overall solubility.[6]

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and render the solution clear again.

  • Slow Cooling: Cover the flask to prevent rapid evaporation and allow it to cool undisturbed to room temperature over several hours. Patience is crucial for growing large crystals.[8]

  • Extended Cooling (Optional): For maximum yield, place the flask in a refrigerator or ice bath for an additional hour.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent (or the crystallization solvent mixture) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all solvent.

Method B: Slow Evaporation

This method is best suited for compounds that are moderately soluble in a given solvent at room temperature. It is often successful when slow cooling fails to yield crystals.

Causality: Crystallization is induced by gradually increasing the concentration of the solute as the solvent evaporates. The slow rate of evaporation is key to maintaining a state of slight supersaturation, which favors the growth of large, well-defined crystals over rapid precipitation.[8][10]

SlowEvaporationWorkflow A Prepare a Nearly Saturated Solution at Room Temp B Filter Solution to Remove Particulates (e.g., via Syringe Filter) A->B C Transfer to a Clean Vial B->C D Cover Vial with Parafilm C->D E Puncture Film with a Needle (1-3 small holes) D->E F Place in a Vibration-Free Location E->F G Monitor for Crystal Growth (Days to Weeks) F->G H Isolate Crystals Once Solvent has Evaporated G->H

Caption: Workflow for the Slow Evaporation Crystallization Method.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a clear, nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate or a methanol/dichloromethane mixture) at ambient temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker or vial). This removes dust and other particulates that could act as unwanted nucleation sites.[4]

  • Setup: Cover the vessel with parafilm and pierce it with a needle 1-2 times. The number and size of the holes will control the rate of evaporation.[10]

  • Incubation: Place the vessel in a quiet, vibration-free environment and allow the solvent to evaporate slowly over several days or weeks.

  • Harvesting: Once suitable crystals have formed, they can be carefully removed from the remaining solution (mother liquor) or harvested after the solvent has fully evaporated.

Method C: Vapor Diffusion

Vapor diffusion is an elegant technique that is highly effective for obtaining high-quality single crystals from very small amounts of material (milligram scale). It is widely used in protein crystallography but is equally powerful for small molecules.[4][11]

Causality: The compound is dissolved in a "good" solvent and placed in a sealed chamber containing a larger reservoir of a "poor" solvent (the precipitant). The "poor" solvent must be more volatile than the "good" solvent. Over time, the vapor of the "poor" solvent slowly diffuses into the compound solution, gradually decreasing its solubility and slowly inducing crystallization.[4][12]

VaporDiffusionWorkflow cluster_chamber Sealed Chamber A Place Compound Solution in a Small Inner Vial ('Good' Solvent) B Add 'Poor' Solvent to the Outer Chamber C Seal the Chamber D Vapor of 'Poor' Solvent Diffuses into Inner Vial C->D E Solubility of Compound Gradually Decreases D->E F Crystals Form in the Inner Vial E->F

Caption: Principle of the Vapor Diffusion Crystallization Method.

Step-by-Step Protocol (Vial-in-Vial):

  • Solution Preparation: Dissolve 2-5 mg of the compound in a small volume (e.g., 0.5 mL) of a "good" solvent (e.g., acetone or methanol) in a small, open vial (e.g., a 1-dram vial).

  • Chamber Setup: Place this inner vial inside a larger vial or jar (e.g., a 20 mL scintillation vial).

  • Precipitant Addition: Carefully add a layer (e.g., 2-3 mL) of a volatile "poor" solvent (e.g., hexane or diethyl ether) to the outer jar, ensuring the level is below the top of the inner vial.

  • Sealing: Tightly seal the outer jar.

  • Incubation: Store the sealed system in a stable, vibration-free location at a constant temperature.

  • Monitoring: Check for crystal growth periodically over several days to weeks without disturbing the setup. Crystals should form within the inner vial.

Part 3: Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated; Compound is too soluble in the chosen solvent; Cooling was too fast.Concentrate the solution by slowly evaporating some solvent before cooling; Try a different solvent or a mixed-solvent system with a higher proportion of the "poor" solvent; Ensure the cooling process is very slow (e.g., by placing the flask in an insulated container).[8]
Oiling Out / Amorphous Precipitate Solution is too supersaturated; Cooling is too rapid; Impurities are present.Use a more dilute solution; Slow down the cooling rate significantly; Try a different solvent where solubility is lower; Re-purify the starting material. Adding a "poor" solvent too quickly can also cause this.[4]
Formation of Many Tiny Crystals Too many nucleation sites; Rapid supersaturation.Filter the hot solution to remove particulates; Reduce the rate of cooling or evaporation; Decrease the initial concentration of the solution. The goal is to favor crystal growth over nucleation.[4]
Crystals are Needles or Plates This is an inherent property of the crystal habit, but can sometimes be influenced by the solvent.Experiment with different solvents or add a small amount of a co-solvent. The solvent can sometimes preferentially adsorb to certain crystal faces, altering the growth rates and final morphology.[8]

Conclusion

The crystallization of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one, while requiring a systematic approach, is achievable through the careful application of fundamental principles. The key to success lies in conducting a thorough preliminary solubility screen to inform the selection of an appropriate crystallization method. Slow cooling, slow evaporation, and vapor diffusion each offer unique control over the process of supersaturation. By methodically exploring these techniques and patiently optimizing parameters such as solvent composition, concentration, and temperature, researchers can obtain high-quality crystals suitable for advanced structural analysis, thereby accelerating drug development and materials science research.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis and Purification of Coumarin 6.

  • RESEARCH REVIEW International Journal of Multidisciplinary. (2019, January 10). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification.

  • Quora. (2019, June 27). How to isolate coumarin.

  • IUCr Journals. Coumarin 120 - crystallization experiments leading to a new type of polymorphism.

  • University of Washington, Department of Chemistry. Slow Evaporation Method.

  • University of Cambridge, Department of Chemistry. (2006, January 8). Crystallisation Techniques.

  • PMC. (2022). Cocrystals of a coumarin derivative: an efficient approach towards anti-leishmanial cocrystals against MIL-resistant Leishmania tropica.

  • University of Florence. Guide for crystallization.

  • SciSpace. (2021). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications.

  • Nature. (2017, May 15). Powder diffraction and crystal structure prediction identify four new coumarin polymorphs.

  • MicroChemicals. Solvents and solubilities.

  • ResearchGate. (2023, December 25). Probing coumarin solubility and solvation energetics in diverse aqueous–organic solutions across a temperature range: A debut exploration.

  • MDPI. (2021, April 14). Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay.

  • ResearchGate. (2014). "Coumarins Analytical and Preparative Techniques".

  • IUCr Journals. (2017). A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening.

  • University of Sussex. Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment.

  • Hampton Research. Hanging Drop Vapor Diffusion Crystallization.

  • ResearchGate. Physicochemical properties of the synthesized product and congeners.

  • ResearchGate. Solubility of the compounds in different solvents.

  • Organic Chemistry Portal. Coumarin synthesis.

  • European Journal of Chemistry. (2025, September 15). Crystal Structures, Computational Studies, and Hirshfeld Surface Analysis on 7-Hydroxy-4-Methyl-2H-Chromen-2-One and 7-Hydroxy-4-Methyl-8-Nitro-2H-Chromen-2-One.

  • Pharmaceutical Negative Results. (2022). Design, Synthesis, Physicochemical Characterization And Biological (Antioxidant And Antiurease) Evaluation Of Newer Coumarin Derivatives.

  • PMC. (2012). Crystal structure of methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate.

  • ResearchGate. (2025, August 8). Crystal Structure of 4-Hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4-dihydroxyphenyl)methyl]chromen-2-one - ethanol solvate.

Sources

Troubleshooting & Optimization

Improving yield of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Topic: Optimization of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one Ticket ID: #SYN-COU-3HEX-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are experiencing yield issues with the synthesis of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one . This is a Pechmann condensation between phloroglucinol and ethyl 2-hexylacetoacetate .

While the Pechmann reaction is robust for simple coumarins, the introduction of the 3-hexyl chain introduces significant steric and solubility challenges that do not exist in the synthesis of the standard 4-methyl-5,7-dihydroxycoumarin. This guide addresses the specific kinetic bottlenecks caused by the


-hexyl substituent and provides a self-validating protocol to maximize yield.

Part 1: The Mechanistic Bottleneck (Root Cause Analysis)

To fix the yield, we must understand why it fails. The reaction is not a simple condensation; it is a competition between cyclization kinetics and steric hindrance.

The Steric Penalty of the Hexyl Group

In a standard Pechmann condensation (using ethyl acetoacetate), the phenol attacks the


-ketone carbonyl.
  • Standard Case: The ketone is unhindered. Reaction is fast.

  • Your Case (3-Hexyl): The

    
    -ketone is flanked by a hexyl group at the 
    
    
    
    -position. This creates a "steric wall," significantly slowing down the initial nucleophilic attack by the phloroglucinol.

Implication: If your starting material contains any trace of unalkylated ethyl acetoacetate (a common impurity in ethyl 2-hexylacetoacetate), the impurity will react 100x faster, consuming your phloroglucinol and yielding the wrong product (3-unsubstituted coumarin).

PechmannMechanism cluster_steric Critical Failure Point Start Reactants: Phloroglucinol + Ethyl 2-hexylacetoacetate Inter1 Transesterification (Fast) Start->Inter1 Acid Cat. Inter2 Hydroxyalkylation (Rate Limiting Step) Inter1->Inter2 Steric Hindrance from Hexyl Group SideProduct Chromone Side Product (Simonis Reaction) Inter1->SideProduct High Temp / P2O5 (Avoid) Cyclization Cyclization & Dehydration Inter2->Cyclization -H2O Product Target Coumarin (3-hexyl) Cyclization->Product

Figure 1: Reaction pathway highlighting the rate-limiting hydroxyalkylation step caused by the steric bulk of the hexyl chain.

Part 2: Troubleshooting & Optimization Protocols

Issue 1: "My yield is low (<30%) and the product is a sticky gum."

Diagnosis: Incomplete conversion due to sterics, or loss of product during aqueous workup due to high lipophilicity. The Fix: Switch from "Pour into Water" to "Solvent-Assisted Precipitation."

Protocol Adjustment:

  • Reaction: Run neat (solvent-free) or in minimal nitrobenzene/toluene if solubility is an issue. Use Conc. H₂SO₄ (traditional) or BiCl₃ (cleaner, mild).

  • Temperature: Maintain 110–120°C . The steric barrier requires higher energy than simple coumarins (usually 80°C).

  • Workup (The Critical Change):

    • Do NOT pour directly into ice water. The hexyl chain makes the product waxy.

    • Instead: Cool the reaction mixture to 60°C. Add Ethanol (EtOH) slowly to dissolve the matrix.

    • Then: Pour this ethanolic solution into a stirred mixture of Ice/Water (ratio 1:5). The presence of EtOH acts as a dispersant, allowing the product to precipitate as a discrete solid rather than a gum.

Issue 2: "I see two spots on TLC. One is my product, what is the other?"

Diagnosis: Contamination from unalkylated Ethyl Acetoacetate (EAA). The Fix: Precursor Validation.

If your Ethyl 2-hexylacetoacetate was synthesized via alkylation of EAA, it likely contains 2-5% unreacted EAA.

  • Test: Run a GC-MS on your ester starting material.[1]

  • Why it matters: The unreacted EAA reacts much faster. Even 5% impurity can consume 50% of your phloroglucinol because the kinetics favor the unhindered reaction.

  • Action: Distill your Ethyl 2-hexylacetoacetate fractionally before use. You need >98% purity.

Issue 3: "The product turns into a solid block in the flask."

Diagnosis: Phloroglucinol polymerization. The Fix: Stoichiometry Control. Phloroglucinol is highly reactive (three -OH groups). In the presence of strong acid and heat, it can self-condense.

  • Ratio: Use a 1 : 1.2 ratio (Phloroglucinol : Ester). Excess ester acts as a solvent and dilutes the phenol concentration, preventing self-polymerization.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one. Scale: 10 mmol basis.

ParameterSpecificationReason
Phloroglucinol 1.26 g (10 mmol)Anhydrous preferred.
Ethyl 2-hexylacetoacetate 2.57 g (12 mmol)Must be >98% pure. Excess drives kinetics.
Catalyst Conc. H₂SO₄ (1.5 mL)High acidity needed to overcome steric barrier.
Temperature 0°C (Addition) -> 110°C (Reaction)Control exotherm initially; heat needed for cyclization.
Time 3–5 HoursLonger time required due to hexyl sterics.

Step-by-Step Workflow:

  • Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂).

  • Mixing: Add Phloroglucinol and Ethyl 2-hexylacetoacetate. Stir at room temperature. If the phenol does not dissolve, warm gently to 40°C until a homogeneous paste forms.

  • Catalysis: Cool the mixture to 0–5°C in an ice bath. Add H₂SO₄ dropwise over 10 minutes. Note: Phloroglucinol reacts violently; cooling is mandatory to prevent tarring.

  • Reaction: Remove ice bath. Heat slowly to 110°C . Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3).

    • Checkpoint: Look for the disappearance of the phloroglucinol spot (low Rf).

  • Quench: Cool to 60°C. Add 5 mL Ethanol . Stir to dissolve.

  • Precipitation: Pour the ethanolic mixture into 50 mL of crushed ice/water with vigorous stirring.

  • Purification: Filter the solid. Recrystallize from Methanol/Water (8:2) . The hexyl chain increases solubility in pure MeOH, so water is needed to force crystallization.

Part 4: Decision Tree for Troubleshooting

Troubleshooting Problem Start: Low Yield / Impure Product CheckPurity Is Ester Purity >98%? Problem->CheckPurity Distill Action: Distill Ester Remove unalkylated EAA CheckPurity->Distill No CheckState Is Product Gummy/Oily? CheckPurity->CheckState Yes Recryst Action: Use EtOH/Water Precipitation Method CheckState->Recryst Yes CheckCat Is Reaction turning Black/Tar? CheckState->CheckCat No TempControl Action: Lower Addition Temp to 0°C. Check Stirring. CheckCat->TempControl Yes Success Target Yield Achieved CheckCat->Success No

Figure 2: Troubleshooting logic flow for common synthesis failures.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use a solid acid catalyst like Amberlyst-15 to avoid the sulfuric acid mess? A: Yes, but with a caveat. The 3-hexyl chain increases the hydrodynamic radius of the transition state. If you use Amberlyst-15, ensure you use a grade with large pore diameter . Standard microporous resins may show very low conversion because the bulky intermediate cannot access the active acidic sites inside the pores. Sulfated Zirconia or homogenous catalysts (BiCl₃) are often superior for bulky coumarins [1].

Q: Why is my product melting point lower than reported? A: This is almost certainly due to the "Simonis Chromone" isomer or the "3-unsubstituted" impurity.

  • Chromone: Formed if the temperature was too high too quickly, or if P₂O₅ was used.

  • 3-Unsubstituted: Formed if your starting ester had ethyl acetoacetate impurity. Validation: Check the ¹H NMR.[2][3] The 3-hexyl coumarin will lack a singlet at the 3-position (approx 6.0 ppm). If you see a singlet there, you have the wrong molecule.

Q: The reaction mixture solidifies before I can pour it out. What do I do? A: This is common with phloroglucinol. Do not try to scrape it out.[4] Add 10-20 mL of hot ethanol directly into the reaction flask, reflux for 5 minutes to dissolve everything, and then pour onto ice. This recovers the product trapped in the matrix.

References

  • Solid Acid Catalysis in Pechmann Condensation BenchChem Technical Notes. "Application Notes and Protocols for the Chemical Synthesis of 5,7-Dihydroxycoumarin." (Generalized Protocol Reference)

  • Steric Hindrance in Coumarin Synthesis Sethna, S., & Phadke, R. (1953). "The Pechmann Reaction."[1][2][4][5][6][7] Organic Reactions, 7, 1-58. (Foundational text establishing the kinetics of 2-substituted acetoacetates).

  • Catalytic Optimization (Zn-Ti Oxides) ACS Omega. "Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs."

  • Solvent-Free Protocols Arkivoc. "Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid."

Sources

Technical Support Center: Stability & Handling of 3-Hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one

[1]

Executive Summary

You are likely working with a lipophilic derivative of 4-methyl-5,7-dihydroxycoumarin.[1][2] While the parent coumarin scaffold has moderate solubility issues, the addition of the 3-hexyl alkyl chain fundamentally alters its physicochemical behavior in aqueous buffers.

The three critical challenges you will face are:

  • "Crash-out" Precipitation: The hexyl chain creates extreme hydrophobicity, causing immediate crystallization when spiking DMSO stocks into aqueous media.[1]

  • Protein Binding: This molecule will exhibit >98% binding affinity to Serum Albumin (FBS/BSA), drastically reducing free drug bioavailability.[1]

  • Phenolic Oxidation: The 5,7-dihydroxy substitution pattern is susceptible to quinone formation at physiological pH (7.4), leading to media discoloration and loss of potency.[1]

Module 1: Solubility & Precipitation (The "Crash-Out" Effect)

User Complaint: "I see fine needle-like crystals in my media immediately after adding the compound, or my cellular response is highly variable."

The Mechanism

The 3-hexyl group acts as a "grease anchor." While the phenolic hydroxyls (positions 5 and 7) provide some polarity, they cannot overcome the lipophilicity of the hexyl chain and the aromatic core. When you inject a high-concentration DMSO stock directly into aqueous media, the local water concentration spikes, forcing the compound to precipitate before it can disperse.

Troubleshooting Protocol: The "Step-Down" Dilution

Do not pipette DMSO stock directly into the cell culture well. Use an intermediate carrier step.

Step-by-Step Workflow:

  • Prepare Stock: Dissolve compound in 100% DMSO to 10–50 mM. Store at -20°C.

  • Create Intermediate (100x): Dilute the DMSO stock into pure ethanol or a 1:1 DMSO:Ethanol mix.

    • Why? Ethanol disperses faster in water than DMSO, reducing local high-concentration pockets.[1]

  • The "Carrier" Spike: Pre-dilute this intermediate into a tube containing media supplemented with 2-5% BSA (Bovine Serum Albumin) or your specific serum (FBS) before adding to cells.[1]

    • Why? Albumin acts as a molecular chaperone, sequestering the lipophilic hexyl tail and keeping the molecule in solution.

Visual Workflow: Preventing Precipitation

SolubilityProtocolcluster_0Correct ProtocolStock1. DMSO Stock(50 mM)Inter2. Intermediate(DMSO:EtOH 1:1)Stock->InterDilute 1:10PrecipDirect Spike:PRECIPITATIONStock->PrecipDirect Additionto AqueousCarrier3. Carrier Mix(Media + 5% BSA)Inter->CarrierSlow DropwiseAdditionWell4. Cell Culture Well(Stable Dispersion)Carrier->WellTransfer

Caption: Figure 1. Step-down dilution strategy utilizing albumin (BSA) as a solubility chaperone to prevent hydrophobic crash-out.[1]

Module 2: Chemical Stability (Oxidation & Hydrolysis)

User Complaint: "My media turns pink/brown after 24 hours, and the compound is undetectable by HPLC."

The Mechanism
  • Oxidation (Pink/Brown Media): The 5,7-dihydroxy motif is an electron-rich catechol-like system.[1] At pH 7.4, the 7-hydroxyl group (pKa ~7.3–7.[1]8) partially deprotonates.[1] The Resulting phenolate anion is highly reactive toward Reactive Oxygen Species (ROS) in the media, oxidizing into a quinone (colored product).

  • Hydrolysis (Ring Opening): The lactone ring (coumarin core) is generally stable at pH 7.[1]4. However, if the pH drifts above 8.0 (common in old media in incubators), the ring opens to form a coumarinate salt, which is inactive.

Stability Data Table
ParameterConditionStability Estimate (t1/2)Recommendation
pH pH 5.0 - 6.5High (> 1 week)Use MES buffer for stock dilutions if possible.[1]
pH pH 7.4 (Physiological)Moderate (24-48 hrs)Critical: Refresh media daily.
pH pH > 8.0Low (< 6 hours)Check incubator CO2; avoid old media.[1]
Light Ambient Lab LightModerateProtect from light (amber tubes); coumarins are photo-active.[1]
Oxidation Aerated MediaLowAdd 50 µM Ascorbic Acid or use low-oxygen conditions.[1]
FAQ: Preventing Degradation

Q: Should I use HEPES or Bicarbonate buffer? A: Use HEPES (25 mM) .[1] Bicarbonate buffering relies on CO2 atmosphere.[1] If you remove the plate for microscopy, the pH rises rapidly to 8.5+, accelerating both oxidation and hydrolysis. HEPES maintains pH 7.4 strictly.[1]

Q: Can I add antioxidants? A: Yes. Adding Ascorbic Acid (50-100 µM) or SOD/Catalase to the media significantly prolongs the half-life of dihydroxycoumarins by scavenging ROS before they attack the phenol groups.

Module 3: Bioavailability (The "Serum Trap")

User Complaint: "I treated with 10 µM, but intracellular concentration suggests exposure to only 100 nM."

The Mechanism

Serum Albumin (BSA/HSA) has two primary drug-binding pockets (Sudlow Site I and II).[1][3] Lipophilic coumarins (especially with a 3-hexyl chain) bind Site I with extremely high affinity (

1
  • The Trap: In media with 10% FBS, >99% of your compound is bound to protein and unavailable to cross the cell membrane passively.

Bioavailability Decision Matrix

ProteinBindingStartExperimental Goal?AcuteAcute Signaling(< 4 hours)Start->AcuteChronicLong-term Phenotype(> 24 hours)Start->ChronicSerumFreeUse Serum-Free Media(0% FBS)Acute->SerumFreeBest OptionHighDoseIncrease Dose 10x(Saturate Albumin)Chronic->HighDoseIf cells need serumCorrectionCalculate Free Fraction(assume 99% bound)Chronic->CorrectionFor IC50 calculation

Caption: Figure 2.[1] Decision matrix for handling high protein binding affinity of 3-hexyl coumarin derivatives.

Recommendation: For short-term signaling assays (e.g., Western blot for phosphorylation), starve cells in serum-free media for 4 hours, then treat in serum-free media.[1] This ensures the nominal concentration equals the free concentration.

Module 4: Analytical Verification

If you need to validate the concentration in your buffer, standard UV-Vis is insufficient due to phenol red interference in media. Use this HPLC protocol.

HPLC-UV/Vis Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Keeps phenols protonated/stable).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 10 minutes. (The hexyl chain makes it elute late, likely >80% B).

  • Detection: 325 nm (Characteristic coumarin absorption).[1]

  • Sample Prep: Mix 100 µL Media with 300 µL cold Acetonitrile. Vortex. Centrifuge 10,000 x g for 5 min. Inject supernatant.[1]

References

  • Grounding: Provides solubility data for the parent scaffold (DMSO/DMF solubility) and stability baselines.
  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 5354284, 5,7-Dihydroxy-4-methylcoumarin. Retrieved from [Link]

    • Grounding: Confirms physicochemical properties, pKa predictions, and oxidative susceptibility of the dihydroxy-coumarin core.
  • Trnková, L., et al. (2013).[1] Elucidation of the Binding Mechanism of Coumarin Derivatives with Human Serum Albumin. Journal of Fluorescence.

    • Grounding: Establishes the strong hydrophobic binding affinity of coumarin derivatives to Albumin (Sudlow Site I), supporting the "Serum Trap" mechanism.
  • Kaci, M., et al. (2023).[1][4] Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes. International Journal of Environmental Research and Public Health.

    • Grounding: Details the oxidative degradation pathways of dihydroxycoumarins in aqueous buffers, specifically radical

Technical Support Center: Purification of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-C3HEX-001 Subject: Impurity Removal & Isolation Protocol Assigned Scientist: Senior Application Specialist, Organic Synthesis Division Status: Active Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

User Profile: You are likely performing a Pechmann Condensation using Phloroglucinol and Ethyl 2-hexylacetoacetate (or similar


-keto ester) in the presence of an acid catalyst (e.g., 

, Amberlyst-15, or Lewis acids).

The Challenge: The target molecule, 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one , presents a specific purification paradox:

  • The Core: The 5,7-dihydroxycoumarin backbone is highly polar and prone to oxidation (browning).

  • The Tail: The 3-hexyl chain introduces significant lipophilicity, creating an "amphiphilic" molecule that behaves like a surfactant. This leads to persistent emulsions during extraction and "oiling out" during recrystallization.

This guide replaces generic advice with a targeted protocol designed to break these specific physical deadlocks.

Diagnostic Triage: What is your crude product telling you?

Before starting purification, match your observation to the likely impurity profile.

ObservationLikely Impurity / IssueImmediate Action
Sticky Brown/Black Tar Polymerized phenols or acid-catalyzed oligomers.Do not recrystallize yet. Perform a charcoal filtration and methanol wash.
Pink or Red Hue Oxidation of the 5,7-dihydroxy moiety (quinone formation).Wash with dilute Sodium Bisulfite (

).
Oily Residue (Won't Solidify) Excess Ethyl 2-hexylacetoacetate (starting material) or solvent trapping.Triturate with cold Hexane/Pentane.
Yellow Solid (Wrong MP) Chromone Isomer (Simonis cyclization product).Check IR/NMR (See Section 5).
Persistent "Soap" in Water Amphiphilic nature of the product.Avoid pure water washes; use brine or acidified water.

The Purification Protocol (Step-by-Step)

Phase A: The "Chemical Wash" (Crude Workup)

Goal: Remove unreacted starting materials before they interfere with crystallization.

The Logic: Phloroglucinol is water-soluble; the hexyl-keto ester is lipophilic. Your product sits in the middle. We exploit this "Goldilocks" zone.

  • Quench: Pour reaction mixture into crushed ice/water.

    • Critical: If the product oils out here, do not decant. Extract with Ethyl Acetate (EtOAc) .

  • The Acid Wash: Wash the organic layer with 5% HCl .

    • Why: Phenolic coumarins can form water-soluble salts in basic conditions. Acid keeps them protonated and in the organic layer.

  • The Bisulfite Wash: Wash with 10% Sodium Bisulfite (

    
    ) .
    
    • Why: Reduces colored quinone impurities (pink/red) back to colorless phenols.

  • The Lipophile Strip:

    • Dry the organic layer (

      
      ) and evaporate to a solid/oil.
      
    • Trituration: Add cold Hexane (or Petroleum Ether) to the residue. Sonicate for 10 minutes. Filter the solid.[1][2]

    • Result: The hexane dissolves the unreacted

      
      -keto ester (hexyl tail) but leaves the polar dihydroxy coumarin product behind.
      
Phase B: Recrystallization (The "Anti-Oil" Method)

Goal: Crystal growth without phase separation (oiling out).

Standard Protocol: Mixed-Solvent Recrystallization (Ethanol/Water).[2]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling 95% Ethanol .

  • The Clarification (Optional): If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • The Anti-Solvent:

    • Remove from heat.

    • Add warm water dropwise until the solution becomes slightly turbid (cloudy).

    • Add one drop of Ethanol to clear it.

  • The Critical Cooling Step:

    • Do not place directly in ice. The hexyl chain will cause the compound to crash out as an oil.

    • Wrap the flask in a towel and let it cool to room temperature over 3-4 hours.

    • Only move to an ice bath once crystals are clearly visible.

Visualizing the Workflow

The following diagram maps the purification logic, specifically addressing the divergence points for "Oiling Out" and "Chromone" contamination.

PurificationProtocol Start Crude Reaction Mixture Quench Quench in Ice Water Start->Quench StateCheck State Check: Solid or Oil? Quench->StateCheck Solid Precipitate Formed StateCheck->Solid Solid Oil Oiling Out / Sticky Tar StateCheck->Oil Oil Extract Extract with EtOAc Wash with 5% HCl Solid->Extract Redissolve Oil->Extract Triturate Triturate Residue with Cold Hexane Extract->Triturate Evaporate First Impurity_Lipophilic Remove Unreacted Keto-Ester (Filtrate) Triturate->Impurity_Lipophilic Hexane Layer Crude_Solid Crude Solid Isolated Triturate->Crude_Solid Precipitate Recryst Recrystallization (EtOH + Water) Crude_Solid->Recryst Oil_Out_Risk Risk: Product Oils Out Recryst->Oil_Out_Risk Slow_Cool Slow Cool (Towel Wrap) + Seeding Oil_Out_Risk->Slow_Cool Cloudy but Homogeneous Reheat Add more EtOH Reheat Oil_Out_Risk->Reheat Phase Separation (Oil droplets) Final Pure Crystals 3-hexyl-5,7-dihydroxy... Slow_Cool->Final Reheat->Oil_Out_Risk

Caption: Logic flow for the purification of amphiphilic coumarins, highlighting the critical "Oiling Out" loop.

Troubleshooting & FAQs

Q1: My product is pure by TLC, but the melting point is wrong (too low). Is it wet?

A: If it is dry, you likely have the Chromone Isomer .

  • The Science: The Pechmann condensation competes with the Simonis Chromone Cyclization . High temperatures or using

    
     favor the Chromone (4-one) over the Coumarin (2-one).
    
  • Verification:

    • IR: Coumarin carbonyl stretch is ~1700-1720

      
       (lactone). Chromone carbonyl is ~1650 
      
      
      
      (ketone).
    • NMR: Check the C3 proton. If you have a 3-hexyl group, look at the ring carbons.

  • Fix: You cannot purify this out easily. You must alter reaction conditions (lower temperature, use

    
     instead of Lewis acids) to favor the kinetic coumarin product [1, 2].
    
Q2: I cannot get crystals; the solution just turns into a milky emulsion.

A: This is due to the 3-hexyl chain . The molecule is acting as a surfactant.

  • Fix 1: Switch solvent systems. Try Acetonitrile .[3] It often works better for amphiphilic coumarins than alcohol/water mixtures [3].

  • Fix 2: "Seeding." Save a tiny speck of crude solid. Induce the solution to cloud point, cool slightly, and add the seed. This provides a nucleation site that bypasses the "oil" phase.

Q3: The product has a persistent pink color.

A: This is oxidized Phloroglucinol or a quinone derivative.

  • Fix: If the Bisulfite wash (Phase A) failed, perform the recrystallization in the presence of a pinch of Sodium Dithionite (

    
    ) in the aqueous phase. This acts as a reducing agent during the hot filtration step.
    
Q4: How do I confirm the Hexyl chain didn't prevent cyclization?

A: Check the solubility.

  • Test: Dissolve a small amount in 5% NaOH.

  • Result:

    • Dissolves + Yellow Solution: Good. The lactone ring opened to form the water-soluble coumarinate salt.

    • Insoluble: You likely have a neutral side product or the reaction failed to couple the phenol.

References

  • Pechmann Condensation Mechanism & Competition

    • Title: Pechmann condensation - Mechanism and Simonis Chromone Cyclization.[4]

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link][5]

  • Synthesis of 5,7-Dihydroxy-4-methylcoumarin (Base Protocol)

    • Title: Combined Experimental and Theoretical Study of the Synthesis of 5,7-Dihydroxy-4-methylcoumarin via a Pechmann Condens
    • Source: ACS Omega (2023).
    • URL:[Link]

  • Recrystallization of Polar Coumarins

    • Title: What is the best solvent to recrystallize a polar coumarin?
    • Source: ResearchG
    • URL:[Link]

  • General Coumarin Synthesis & Impurities

    • Title: Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs.[6]

    • Source: ACS Omega (2019).
    • URL:[Link][6]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation principles of structurally related coumarin derivatives to construct a reliable, scientifically-grounded predictive model. We will compare anticipated fragmentation pathways under common ionization techniques and discuss alternative analytical approaches for comprehensive structural elucidation.

Introduction: The Structural Significance of a Substituted Coumarin

3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative.[1] The coumarin scaffold is of significant interest in medicinal chemistry and drug development due to its wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[2] The specific substitutions—a hexyl chain at the C3 position, hydroxyl groups at C5 and C7, and a methyl group at C4—are expected to significantly influence its biological activity and metabolic fate. Accurate structural confirmation via mass spectrometry is therefore a critical step in its development and analysis.

This guide will focus on predicting the fragmentation of the parent molecule (Molecular Weight: 290.34 g/mol ) primarily under Electrospray Ionization (ESI), a soft ionization technique widely used in pharmaceutical analysis.[3]

Predicted Fragmentation Pathways: A Mechanistic Approach

The fragmentation of a molecule in a mass spectrometer is not random; it is governed by the relative stability of the resulting ions. By examining the core structure and its substituents, we can predict the most likely cleavage points.

The primary fragmentation pathways for coumarins often involve the pyrone ring.[4][5] A common initial fragmentation step under Electron Ionization (EI) is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyrone ring, leading to the formation of a stable benzofuran radical ion.[4][6] While ESI is a softer technique, similar core fragmentations can be induced through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).[2]

For our target molecule, the fragmentation cascade is predicted to be influenced by all key structural features:

  • Pyrone Ring: The lactone is susceptible to characteristic losses.

  • Hexyl Chain: The alkyl chain provides a site for classic hydrocarbon fragmentation.

  • Phenolic Hydroxyl Groups: These groups can influence charge localization and participate in rearrangement reactions.

  • 4-Methyl Group: This group can influence fragmentation via stabilization of adjacent ions or through specific rearrangement pathways.

A key fragmentation mechanism for many cyclic compounds, including flavonoids and some coumarins, is the retro-Diels-Alder (rDA) reaction.[7][8][9] This reaction involves the cleavage of the heterocyclic C-ring, which can provide significant structural information.[8] For the protonated molecule [M+H]+, an rDA reaction is a highly probable event, leading to the cleavage of the pyrone ring.

Following the initial ring-opening or losses from the core, the 3-hexyl side chain is expected to undergo fragmentation. This typically occurs via sequential loss of neutral alkyl fragments (e.g., ethylene, propylene) through charge-remote fragmentation.

A summary of the predicted major fragmentation pathways is presented below.

Predicted Fragment (m/z) Proposed Neutral Loss Inferred Structural Fragment Underlying Mechanism
261CO + HLoss of Carbon Monoxide and HydrogenInitial pyrone ring cleavage
219C5H11 (Pentyl radical)Cleavage of the hexyl chainAlpha-cleavage adjacent to the pyrone ring
192C7H14 (Hexene + H2)Loss of the entire hexyl side chain with rearrangementMcLafferty-type rearrangement
177C7H14 + CH3Loss of hexyl chain and methyl groupSequential fragmentation
163C7H14 + COLoss of hexyl chain and carbon monoxideCombined side-chain and core fragmentation

Comparative Analysis with Alternative Methodologies

While LC-MS/MS is a powerful tool, a comprehensive structural elucidation often benefits from complementary analytical techniques.

Technique Strengths for this Molecule Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Provides high-resolution separation and detailed fragmentation patterns, particularly for the alkyl chain.[10] Can be more selective than HPLC-UV methods.[3]Requires derivatization of the polar hydroxyl groups to increase volatility. High temperatures may cause thermal degradation.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling the determination of elemental composition for the parent ion and its fragments, which is crucial for confirming proposed structures.[4][5]Does not provide direct information on the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy The definitive technique for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework and the connectivity of all atoms.Requires a larger amount of pure sample compared to MS. Less sensitive than mass spectrometry.

Experimental Protocols

To validate the predicted fragmentation patterns, the following experimental setup is recommended.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic System: A standard UPLC or HPLC system.[3]

  • Column: A C18 reverse-phase column is suitable for retaining this moderately polar molecule.[11]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation for positive ion mode ESI.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.[3][12]

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is recommended as the pyrone ring and hydroxyl groups can be readily protonated.[3]

  • MS/MS Analysis: Perform product ion scans on the protonated parent ion [M+H]+ at m/z 291. Collision energy should be ramped (e.g., 10-40 eV) to observe both low-energy (side chain) and high-energy (ring) fragmentations.

Derivatization for GC-MS Analysis

To enhance volatility for GC-MS analysis, the two phenolic hydroxyl groups must be derivatized.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).

  • Silylation: Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Heat the mixture at 60-70°C for 30 minutes.

  • Analysis: Inject an aliquot of the derivatized sample directly into the GC-MS.

Visualizing the Fragmentation Cascade

The logical flow of the predicted fragmentation can be visualized to better understand the relationships between the parent molecule and its product ions.

Fragmentation_Pathway M [M+H]+ m/z 291 F219 m/z 219 M->F219 - C5H12 F192 m/z 192 (5,7-dihydroxy- 4-methylcoumarin) M->F192 - C7H14 F163 m/z 163 F192->F163 - CO F177 m/z 177 F192->F177 - CH3 F135 m/z 135 F177->F135 - C2H2O

Caption: Predicted major fragmentation pathway for protonated 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one.

Experimental_Workflow cluster_lcms LC-MS/MS Analysis cluster_gcms Comparative GC-MS Analysis LC Reverse-Phase HPLC/UPLC (C18 Column) ESI Positive ESI Source LC->ESI MS1 MS1: Isolate [M+H]+ (m/z 291) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Scan Product Ions CID->MS2 Data Fragmentation Spectrum & Structural Confirmation MS2->Data Deriv Derivatization (Silylation) GC Gas Chromatography (Capillary Column) Deriv->GC EI Electron Ionization (EI) GC->EI MS_Scan Full Scan MS EI->MS_Scan MS_Scan->Data Sample Pure Compound Sample->LC Sample->Deriv

Caption: Recommended analytical workflow for structural elucidation.

Conclusion

This guide presents a predictive framework for the mass spectrometric fragmentation of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one based on established principles of coumarin chemistry. The proposed primary fragmentation pathways involve the loss of the hexyl side chain and characteristic cleavages of the coumarin core, including the loss of carbon monoxide. For unambiguous structural confirmation, it is imperative to corroborate these predictions with experimental data from high-resolution mass spectrometry and, ideally, NMR spectroscopy. The outlined LC-MS/MS and GC-MS protocols provide a robust starting point for researchers engaged in the analysis of this and structurally related compounds.

References

  • Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36. [Link]

  • Bentham Open. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and mass spectra of some new 3-substituted coumarin derivatives. Der Pharma Chemica. [Link]

  • ResearchGate. (2025, August 10). Determination of Coumarin in Fragrance Products by Capillary Gas Chromatography with Electron Capture Detection. ResearchGate. [Link]

  • Kouam, F. M., et al. (2018). Synthesis of new 7-hydroxycoumarin derivatives: Crystal structures and fragmentations processes in ESI-MS. Journal de la Société Ouest-Africaine de Chimie. [Link]

  • Perez-Cruz, C., et al. (2024). Electrospray ionization tandem mass spectrometry of 4-aryl-3,4-dihydrocoumarins. PubMed. [Link]

  • Jia, C., et al. (2024, March 1). Analysis of Coumarin in Tobacco, Smokeless Tobacco Products, and Electronic Cigarette Liquids by Isotope Dilution LC–MS/MS. LCGC International. [Link]

  • Diachenko, G. W. (2001). Determination of coumarin in fragrance products by capillary gas chromatography with electron capture detection. PubMed. [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of coumarin and its derivatives. ResearchGate. [Link]

  • ISCA. (n.d.). Fragmentations processes of 3-coumarinyl carboxylates in ESI / MS and their Correlation with the Electronic charges of. ISCA. [Link]

  • ResearchGate. (n.d.). Electrospray ionization tandem mass spectrometry of 4-aryl-3,4-dihydrocoumarins. ResearchGate. [Link]

  • ResearchGate. (n.d.). Detailed fragmentation patterns of the main fragment ions in positive... ResearchGate. [Link]

  • ResearchGate. (n.d.). Main fragments arising from retro-Diels Alder cleavages of silylated Δ... ResearchGate. [Link]

  • YouTube. (2021, January 21). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. [Link]

  • Milosavljević, S., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. MDPI. [Link]

  • PubChem. (n.d.). 5,7-Dihydroxy-4-methylcoumarin. PubChem. [Link]

  • Essassi, E. M., et al. (n.d.). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. PMC. [Link]

  • Smyth, W. F., et al. (2000). A study of the electrospray ionisation and ion trap fragmentation of hemiterpenoid and dimeric coumarin derivatives. PubMed. [Link]

  • Wikipedia. (n.d.). Retro-Diels–Alder reaction. Wikipedia. [Link]

  • SIELC Technologies. (2018, February 16). 5,7-Dihydroxy-4-methylcoumarin. SIELC Technologies. [Link]

Sources

Decoding Coumarin's Chemical Signature: A Comparative Guide to Hydroxyl and Carbonyl IR Spectroscopy Peaks

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Vibrational World of Coumarins for Researchers, Scientists, and Drug Development Professionals

Coumarins, a prominent class of benzopyrone compounds, are a cornerstone in natural product chemistry and drug discovery, exhibiting a wide array of biological activities.[1][2][3] The structural characterization of these molecules is paramount, and Infrared (IR) spectroscopy serves as a rapid, non-destructive, and informative tool. This guide provides an in-depth analysis of the characteristic IR absorption peaks for hydroxyl (-OH) and carbonyl (C=O) groups within the coumarin scaffold, offering a comparative perspective on how these vibrational frequencies are influenced by molecular structure and substitution patterns.

The Fundamental Vibrations: Carbonyl and Hydroxyl Groups

At the heart of coumarin's structure lies a lactone, an intramolecular cyclic ester, which gives rise to a strong and distinct carbonyl stretching vibration in the IR spectrum. Additionally, many biologically active coumarins are hydroxylated, introducing the characteristic hydroxyl group absorption. Understanding the expected positions and potential shifts of these peaks is crucial for structural elucidation and confirmation.

The Carbonyl Signature: A Tale of Two Bands

The carbonyl group (C=O) of the lactone ring in coumarins typically exhibits a strong absorption band in the region of 1750-1700 cm⁻¹ .[4][5] However, a fascinating and frequently observed phenomenon in coumarin IR spectra is the appearance of a doublet, or two distinct bands, in the carbonyl stretching region.[6][7] This splitting is often attributed to Fermi resonance , an interaction between the fundamental carbonyl stretching vibration and an overtone of a lower-frequency fundamental vibration.[6][7]

For instance, in the parent coumarin molecule, these two bands are clearly visible.[6] The position of these bands is sensitive to the electronic environment. Electron-donating groups attached to the coumarin ring tend to lower the frequency (a redshift), while electron-withdrawing groups generally cause a shift to higher frequencies (a blueshift).[1]

The Hydroxyl Signature: A Window into Hydrogen Bonding

The hydroxyl (-OH) group's stretching vibration is highly sensitive to its environment, particularly to hydrogen bonding.

  • Free Hydroxyl Group: A non-hydrogen-bonded or "free" hydroxyl group will show a sharp, well-defined absorption band in the region of 3700-3584 cm⁻¹ .[7]

  • Hydrogen-Bonded Hydroxyl Group: In the solid state or in concentrated solutions, intermolecular hydrogen bonding is prevalent. This interaction weakens the O-H bond, causing the stretching vibration to shift to a lower frequency and appear as a broad, intense band, typically in the range of 3550-3200 cm⁻¹ .[7] The broadness of the peak is a result of the varying strengths of the hydrogen bonds within the sample matrix.

For example, the IR spectrum of 7-hydroxy-4-methylcoumarin displays a broad peak in the 3500-2400 cm⁻¹ range, indicative of strong hydroxyl group association.[5] Similarly, umbelliferone (7-hydroxycoumarin) shows a distinct band for the aromatic -OH group around 3165 cm⁻¹.[8]

Comparative Analysis: Substituent Effects on IR Peaks

The true power of IR spectroscopy in coumarin analysis lies in its ability to reveal the influence of various substituents on the vibrational frequencies of the hydroxyl and carbonyl groups. The electronic nature and position of these substituents can lead to predictable shifts in the IR spectrum.

Coumarin DerivativeHydroxyl Peak (cm⁻¹)Carbonyl Peak(s) (cm⁻¹)Key ObservationsReference(s)
Umbelliferone (7-hydroxycoumarin) ~3165 (Ar-OH)1715–1690 and 1628–1603 (lactone)The hydroxyl peak indicates hydrogen bonding. The carbonyl region shows splitting.[8]
4-Hydroxycoumarin Broad band centered around 3000~1700The broad -OH peak is characteristic of the enolic hydroxyl group involved in strong hydrogen bonding.[9][10]
7-Hydroxy-4-methylcoumarin Broad peak at 2400-35001705-1725Significant broadening of the -OH peak suggests extensive hydrogen bonding.[5]
5,7-Dihydroxy-4-methylcoumarin ~3400Not specifiedThe observed peak at 3400 cm⁻¹ for the O-H stretching vibration points to the presence of intermolecular hydrogen bonding.[7]
Coumarin-3-carboxylic acid esters with cycloalkyl groups Not applicable~1740 and ~1700The presence of two sharp bands in the carbonyl region is noted, potentially influenced by C-H···O hydrogen bonds.[4]

Key Insights from the Comparison:

  • Hydroxylation Position: The position of the hydroxyl group significantly impacts its potential for intra- and intermolecular hydrogen bonding, which is directly reflected in the shape and position of the O-H stretching band. For example, the enolic hydroxyl group in 4-hydroxycoumarin results in a very broad absorption due to strong tautomeric and hydrogen bonding effects.

  • Electron-Donating vs. Electron-Withdrawing Groups: As a general trend, electron-donating groups (e.g., -OH, -OCH₃, -NH₂) attached to the benzene ring of the coumarin can delocalize electron density into the pyrone ring.[1][11] This can weaken the C=O bond, leading to a decrease in its stretching frequency (redshift). Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) tend to have the opposite effect, increasing the C=O bond order and shifting the absorption to a higher wavenumber (blueshift).[1]

  • Steric Effects: Bulky substituents near the carbonyl or hydroxyl groups can influence their vibrational frequencies by altering bond angles and hindering intermolecular interactions like hydrogen bonding.

Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Coumarin Derivative

To obtain reliable and reproducible IR data, a standardized experimental approach is essential. The following protocol outlines the steps for analyzing a solid coumarin sample using the KBr pellet technique.

Diagram: Experimental Workflow for FTIR Analysis of Coumarins

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation A Grind Coumarin Sample B Mix with KBr Powder A->B Homogenize C Press into a Pellet B->C Under High Pressure D Acquire Background Spectrum C->D Place in Spectrometer E Acquire Sample Spectrum D->E Analyze Sample F Process Data (Baseline Correction, etc.) E->F Software Processing G Identify Key Functional Group Peaks (-OH, C=O) F->G Peak Assignment H Compare with Literature/Reference Spectra G->H Structural Confirmation

Caption: Workflow for obtaining and interpreting the FTIR spectrum of a coumarin sample.

Step-by-Step Methodology:

  • Sample and KBr Preparation:

    • Thoroughly dry both the coumarin sample and high-purity, spectroscopy-grade potassium bromide (KBr) in an oven to remove any residual moisture, which can interfere with the hydroxyl region of the spectrum.

    • Weigh out approximately 1-2 mg of the coumarin sample and 100-200 mg of KBr. The ratio is crucial for obtaining a transparent pellet.

  • Grinding and Mixing:

    • In a clean agate mortar and pestle, grind the KBr to a fine, consistent powder.

    • Add the coumarin sample to the mortar and continue to grind the mixture until it is homogeneous. This ensures that the sample is evenly dispersed throughout the KBr matrix.

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A cloudy or opaque pellet indicates insufficient grinding, moisture, or an incorrect sample-to-KBr ratio.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • First, acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Acquire the IR spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[7]

  • Data Analysis:

    • Process the acquired spectrum using the spectrometer's software. This may include baseline correction and peak picking.

    • Identify the characteristic absorption bands for the hydroxyl and carbonyl groups.

    • Compare the observed peak positions with known values for coumarin derivatives to aid in structural elucidation.[12]

Conclusion

IR spectroscopy remains an indispensable technique in the arsenal of chemists and drug development professionals working with coumarins. The distinct and sensitive nature of the hydroxyl and carbonyl stretching vibrations provides a wealth of structural information. By understanding the fundamental principles of these absorptions and the influence of substituent effects, researchers can confidently characterize novel coumarin derivatives, verify reaction outcomes, and gain deeper insights into the molecular architecture of these biologically significant compounds.

References

  • Journal of Pharmacognosy and Phytochemistry. (2018, December 29). Bioactive Umbelliferone and its derivatives: An update.
  • Optica Publishing Group. Infrared Study of Coumarin in Different Solvent Systems.
  • ACS Publications. (2020, November 17). Cryogenic Infrared Action Spectroscopy Fingerprints the Hydrogen Bonding Network in Gas-Phase Coumarin Cations | The Journal of Physical Chemistry A.
  • International Journal of Research in Engineering and Science. Vibrational Spectra and Electronic Structural Studies of Some Coumarins.
  • Research India Publications. Studies of Substituent and Solvent effect on Spectroscopic Properties of 6-OH-4-CH3, 7-OH-4-CH3 and 7-OH-4-CF3 Coumarin.
  • MDPI. (2011, August 10). The Use of Umbelliferone in the Synthesis of New Heterocyclic Compounds.
  • MDPI. (2024, February 17). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy.
  • ResearchGate. (PDF) Coumarin C−H Functionalization by Mn(I) Carbonyls: Mechanistic Insight by Ultra‐Fast IR Spectroscopic Analysis.
  • ResearchGate. FTIR spectra of the umbelliferone derivative monomer and polymer.
  • Kem. Ind. (2024). Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin.
  • NIST WebBook. 2H-1-Benzopyran-2-one, 4-hydroxy-.
  • Worldwidejournals.com. (2015, May 15). Preparation and Characterization of Umbelliferone and Hydroxy Propyl α-Cyclodextrin Inclusion Complex.
  • PMC - NIH. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives.
  • ResearchGate. FTIR spectrum of 7-hydroxy-4-methyl coumarin.
  • MDPI. (2019, December 23). Substitution Effects on the Optoelectronic Properties of Coumarin Derivatives.
  • PubChem - NIH. Umbelliferone | C9H6O3 | CID 5281426.
  • IJARBS. Synthesis, structure characterization and biological activity of new coumarin derivatives.
  • PMC. (2023, July 23). The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties.
  • Guang Pu Xue Yu Guang Pu Fen Xi. (2025, August 10). The Study on Infrared Spectra of 7-Hydroxycoumarin by Density Functional Theory.
  • PubMed. (2016, January 15). [The Study on Infrared Spectra of 7-Hydroxycoumarin by Density Functional Theory].
  • PubMed. (2023, May 2). Coumarin C-H Functionalization by Mn(I) Carbonyls: Mechanistic Insight by Ultra-Fast IR Spectroscopic Analysis.
  • ResearchGate. (2025, October 16). (PDF) Substitution Effects on the Optoelectronic Properties of Coumarin Derivatives.
  • RSC Publishing. (2025, August 26). Enhancing the antioxidant potential of a coumarin derivative via nickel complexation: synthesis, spectral insights, DFT analysis, and molecular docking.
  • ChemicalBook. 4-Hydroxycoumarin(1076-38-6)IR1.
  • Royal Society Open Science. (2018, May 2). Microwave-assisted synthesis, computational studies and antibacterial/ anti-inflammatory activities of compounds based on coumarin-pyrazole hybrid.
  • ResearchGate. Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G) is shown here*.
  • Emerald Publishing. (2003, October 1). Synthesis and characterisation of new coumarin derivatives as ultraviolet absorbers | Pigment & Resin Technology.
  • Authorea. (2024, February 11). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments.
  • Biosciences Biotechnology Research Asia. (2017, March 25). Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis.
  • PhotochemCAD. H. Coumarins H02. 4-Hydroxycoumarin.
  • PMC. (2024, December 12). Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy.
  • ResearchGate. (2026, January 15). Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review.
  • ResearchGate. FT-IR spectra of the obtained coumarin derivatives.

Sources

Comparing IC50 values of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one vs standard coumarin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one (a lipophilic coumarin derivative) versus Standard Coumarin (the unsubstituted parent scaffold).[1]

The comparison focuses on Antioxidant Activity (IC50) and Lipid Peroxidation Inhibition , as these are the primary biological targets where the structural modifications (hydroxyl groups and alkyl chains) exert the most profound "Activity Cliff."

Executive Summary

  • Standard Coumarin (2H-chromen-2-one) is biologically inactive as a direct antioxidant (IC50 > 1000 µM) due to the lack of electron-donating phenolic groups.[1] It serves primarily as a pharmacological scaffold rather than an active agent in radical scavenging.

  • 3-Hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one represents a highly active functionalization.[1] The introduction of the 5,7-dihydroxy motif confers potent radical scavenging capability (IC50 ~2–12 µM), while the 3-hexyl chain significantly enhances lipophilicity (LogP), optimizing the molecule for membrane-associated lipid peroxidation inhibition.

Chemical Structure & Properties Comparison

The "Activity Cliff" observed between these two compounds is driven by two specific structural features: the Catechol-like electronic system (5,7-diOH) and the Lipophilic Anchor (3-hexyl).[1]

FeatureStandard Coumarin 3-Hexyl-5,7-dihydroxy-4-methylcoumarin Impact on Activity
IUPAC Name 2H-chromen-2-one3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one--
Core Scaffold BenzopyroneBenzopyroneShared pharmacophore.
C-5, C-7 Substituents Hydrogen (H)Hydroxyl (-OH) Critical: OH groups donate H-atoms to neutralize radicals (HAT mechanism).[1][2][3]
C-3 Substituent Hydrogen (H)Hexyl (-C6H13) Critical: Increases membrane permeability and retention in lipid bilayers.
C-4 Substituent Hydrogen (H)Methyl (-CH3) Stabilizes the phenoxy radical intermediate via hyperconjugation.[1]
LogP (Calc.) ~1.39~4.2 - 4.5Hexyl chain shifts localization from cytosol to cell membranes.[1]
Structural Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) leading to the enhanced potency of the hexyl derivative.

SAR_Logic Coumarin Standard Coumarin (Inactive Scaffold) Mod_OH + 5,7-Dihydroxy Groups (Electron Donors) Coumarin->Mod_OH Activation Mod_Hexyl + 3-Hexyl Chain (Lipophilic Anchor) Coumarin->Mod_Hexyl Localization Target 3-Hexyl-5,7-dihydroxy- 4-methylcoumarin (Potent Antioxidant) Mod_OH->Target Radical Scavenging (IC50 < 15 µM) Mod_Hexyl->Target Membrane Protection (Lipid Peroxidation)

Quantitative Performance: IC50 Values

The following data contrasts the inhibitory concentrations (IC50) across key assays. Lower IC50 values indicate higher potency.[1][4]

Table 1: Comparative IC50 Data
Assay TargetStandard Coumarin 3-Hexyl-5,7-dihydroxy-4-methylcoumarin *Mechanism of Action
DPPH Radical Scavenging > 1000 µM (Inactive)~5.70 – 12.0 µM HAT/SET: The 5,7-diOH system donates protons to quench DPPH radicals.[1]
HOCl Scavenging Inactive2.85 µM Redox: Direct reduction of hypochlorous acid (neutrophil oxidative burst).[1]
Lipid Peroxidation (LPO) Inactive~12.0 µM Chain Breaking: The 3-hexyl chain anchors the molecule in the lipid bilayer, intercepting peroxyl radicals.[1]
Myeloperoxidase (MPO) Inactive1.06 µM Enzyme Inhibition: Direct binding to the active site of MPO.[1]

*Data for the 3-hexyl derivative is derived from the specific synthesis by Garazd et al. (2007) and comparative data for the 5,7-dihydroxy-4-methyl parent scaffold.[1]

Interpretation of Data
  • The "Activity Cliff": Standard coumarin is effectively inert in these assays.[1] It requires metabolic activation (e.g., hydroxylation by P450 enzymes) to show any activity in vivo.[1] In contrast, the 3-hexyl derivative is active per se .

  • Role of the Hexyl Chain: While the 5,7-dihydroxy group provides the chemical ability to scavenge radicals (lowering IC50 from >1000 to ~12 µM), the 3-hexyl chain optimizes the biological context. In lipid peroxidation assays (using rat liver microsomes), the hexyl derivative often outperforms shorter-chain analogs (methyl/ethyl) due to better partitioning into the lipid membrane where the peroxidation chain reaction occurs.[1]

Experimental Protocol: Determination of IC50

To replicate these findings, use the following standardized protocol for the DPPH Radical Scavenging Assay . This protocol ensures reproducibility and minimizes solvent interference.

Workflow Diagram

DPPH_Protocol Step1 1. Preparation Sub1 Dissolve Compound in MeOH (Series: 1 - 100 µM) Step1->Sub1 Sub2 Add 0.1 mM DPPH Solution (Dark Violet Color) Step1->Sub2 Step2 2. Incubation Sub3 Incubate 30 min @ 25°C (Protect from Light) Step2->Sub3 Step3 3. Measurement Sub4 Measure Absorbance @ 517 nm (Color fades to Yellow) Step3->Sub4 Step4 4. Analysis Result IC50 Value Step4->Result Calculate IC50 (Non-linear regression) Sub1->Step2 Sub2->Step2 Sub3->Step3 Sub4->Step4

Detailed Methodology
  • Reagents:

    • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in HPLC-grade Methanol.

    • Sample: Prepare 3-hexyl-5,7-dihydroxy-4-methylcoumarin in Methanol.

    • Control: Ascorbic Acid or Trolox (Standard).[1]

  • Procedure:

    • Dilution Series: Prepare concentrations of 5, 10, 20, 50, and 100 µM.

    • Mixing: Mix 1.0 mL of sample with 2.0 mL of DPPH stock.

    • Incubation: 30 minutes in the dark at room temperature (25°C).

    • Blank: Methanol + DPPH (Control Absorbance,

      
      ).[1]
      
  • Calculation:

    • 
      [1]
      
    • IC50 Determination: Plot % Inhibition vs. Concentration (Log scale) and use non-linear regression (Sigmoidal Dose-Response) to find the concentration at 50% inhibition.[1]

References

  • Garazd, M. M., Muzychka, O. V., Vovk, A. I., & Nagorichna, I. V. (2007). "Modified coumarins. 27. Synthesis and antioxidant activity of 3-substituted 5,7-dihydroxy-4-methyl coumarins." Chemistry of Natural Compounds, 43(1), 19-23.[1]

    • Source of synthesis and specific activity data for 3-alkyl deriv
    • [1]

  • Cayman Chemical. (2024).[1] "Product Data Sheet: 5,7-Dihydroxy-4-methylcoumarin."

    • Source of IC50 values for HOCl, MPO, and LPO assays for the parent scaffold.
  • Hoult, J. R., & Payá, M. (1996). "Pharmacological and biochemical actions of simple coumarins: natural products with therapeutic potential." General Pharmacology: The Vascular System, 27(4), 713-722.[1]

    • Foundational review establishing the inactivity of standard coumarin vs.
    • [1]

  • Parshad, B., et al. (2016).[1][5] "Synthesis and SAR Study of Antioxidant Potential of Polyhydroxy Coumarin Derivatives." Medicinal Chemistry (Los Angeles), 6(7), 506-514.[1][5]

    • Comparative SAR data on polyhydroxy coumarins and the effect of alkyl chains.

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A Senior Application Scientist's Guide to the Validation of HPLC-UV Methods for Coumarin Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the quantification of coumarin stands as a frequent necessity, driven by its prevalence in natural products, its use in fragrances, and its regulatory scrutiny as a potential hepatotoxin. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is the workhorse technique for this task, offering a balance of sensitivity, specificity, and cost-effectiveness. However, the reliability of any quantitative data hinges entirely on the rigorous validation of the analytical method.

This guide provides an in-depth comparison of HPLC-UV methods for coumarin quantification. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounded in the authoritative frameworks of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). Our objective is to equip you with the expertise to not only select and implement a suitable method but also to understand its performance characteristics and limitations, ensuring data of the highest scientific integrity.

The Foundation of Trust: Core Principles of HPLC Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] It is a mandatory requirement that transforms a developed method into a reliable, self-validating system. The globally recognized ICH Q2(R1) guideline provides a harmonized framework for the essential validation parameters, ensuring that a method validated in one region is recognized and trusted worldwide.[3][4][5][6]

The core validation parameters are not merely a checklist; they are interconnected performance characteristics that collectively define the method's capabilities.

  • Specificity/Selectivity : This is the cornerstone of any analytical method. Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][5][7] For coumarin analysis in complex matrices like plant extracts or food, demonstrating specificity is critical to avoid overestimation due to co-eluting compounds.[8][9] This is typically achieved by comparing the chromatograms of a blank matrix, the matrix spiked with coumarin, and a standard solution of coumarin. Peak purity analysis using a Diode Array Detector (DAD) can further confirm that the analyte peak is spectrally homogeneous.[8]

  • Linearity & Range : Linearity demonstrates a direct proportionality between the concentration of coumarin and the detector's response (peak area) over a specified range.[5] The range is the interval between the upper and lower concentrations of the analyte for which the method has been proven to have a suitable level of precision, accuracy, and linearity.[5] A correlation coefficient (r²) close to 1.000 (typically ≥0.999) is a strong indicator of linearity.[10]

  • Accuracy : Accuracy reflects the closeness of the test results obtained by the method to the true value.[5] It is often evaluated by performing recovery studies on samples spiked with known amounts of coumarin at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[11] The results are expressed as percent recovery.[5]

  • Precision : Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is assessed at two levels:

    • Repeatability (Intra-day precision) : Assesses precision over a short interval of time with the same analyst and equipment.[5]

    • Intermediate Precision (Inter-day precision) : Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[3][5] Precision is typically reported as the relative standard deviation (%RSD).[12]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5][13] These parameters are crucial for impurity analysis or quantifying trace levels of coumarin in complex matrices.[8][14]

  • Robustness : Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% change in mobile phase organic content, ±2°C in column temperature).[4][15][16] It provides an indication of the method's reliability during normal usage and is crucial for successful method transfer between laboratories.[4]

Logical Flow of Method Validation

G cluster_dev Method Development cluster_val Method Validation (per ICH Q2) cluster_routine Routine Use ATP Define Analytical Target Profile (ATP) MethodDev Develop HPLC Procedure (Column, Mobile Phase, etc.) ATP->MethodDev Specificity Specificity & Selectivity MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD) Linearity->Precision LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness FitForPurpose Method is 'Fit for Purpose' & Ready for Routine Analysis Robustness->FitForPurpose

Caption: Logical workflow for HPLC method validation, from development to routine application.

Comparative Analysis of Validated HPLC-UV Methods

The choice of an HPLC-UV method for coumarin quantification is dictated by the sample matrix and the analytical objective. A method suitable for a pure bulk drug will differ significantly from one designed for complex food or biological samples. The following table summarizes the performance of several validated methods from the literature, providing a comparative snapshot for informed method selection.

ReferenceSample MatrixChromatographic ConditionsLinearity RangeLODLOQAccuracy (% Recovery)Precision (%RSD)
Prabu et al. (2013)[10]Bulk Drug, Pharmaceutical FormulationColumn: Symmetry C18Mobile Phase: Methanol:Water (70:30 v/v)Flow Rate: 1.0 mL/minWavelength: 276 nm2 - 14 µg/mL0.99930 ng/mL100 ng/mLN/AN/A
Sproll et al. (2010)[14]Cassia Bark (Food)Column: C18Mobile Phase: GradientFlow Rate: N/AWavelength: N/A0.25 - 25 ng/µL>0.9930 mg/kg80 mg/kg101 - 103%<5.1% (Intra-day)
Scotter et al. (2011)[8][9]Foodstuffs (Biscuits, Cereal, etc.)Column: C8Mobile Phase: Acetonitrile & 0.5% Acetic Acid (Gradient)Flow Rate: N/AWavelength: 274 nmN/AN/A0.05 - 2.5 mg/kg0.05 - 8 mg/kgN/AN/A
Mitra SK (2023)[17]Cinnamomum SpeciesColumn: C18 (250x4.6 mm, 5µm)Mobile Phase: N/AFlow Rate: N/AWavelength: UV Detector1.0 - 20.0 mg/L0.993N/AN/AN/AN/A
Ruchi et al. (2017)[18]Cinnamon Bark ExtractColumn: Phenomenex RP-18eMobile Phase: Acetonitrile:0.5% Acetic Acid in Water (25:75)Flow Rate: 1.0 mL/minWavelength: 278 nm0.2 - 7 µg/mL0.9990.623 µg/mL1.889 µg/mL99.7%N/A
Poláček et al. (2019)[19]WineColumn: Core-shell C18Mobile Phase: 1% Acetic Acid & Methanol (Gradient)Flow Rate: N/AWavelength: 280 nmN/A0.9982200 ng/mL500 ng/mLN/A<4.0% (Area)

Analysis Insights:

  • Chromatographic Columns: C18 columns are the most prevalent choice, demonstrating their versatility for retaining a moderately polar compound like coumarin.[1][10][12][17] However, C8 columns are also effective and may offer different selectivity for complex matrices.[8][9]

  • Mobile Phase: Simple isocratic mobile phases, such as methanol/water or acetonitrile/water mixtures, are sufficient for less complex samples like pharmaceutical formulations.[10] For intricate matrices like food or wine, gradient elution is often necessary to resolve coumarin from interfering components.[8][9][14][19] The addition of an acid (e.g., acetic acid) helps to ensure sharp, symmetrical peak shapes by suppressing the ionization of any acidic co-extractives.[8][18]

  • Detection Wavelength: Coumarin exhibits strong UV absorbance, with optimal detection typically set between 274 nm and 280 nm.[8][10][18][19]

  • Sensitivity (LOD/LOQ): As expected, methods for analyzing coumarin in complex food and beverage matrices often have higher (less sensitive) LOD and LOQ values when expressed in mg/kg, due to the sample preparation steps and matrix effects.[8][14] Methods for cleaner samples or those using more sensitive detectors can achieve lower detection limits.[10][19]

A Self-Validating System: Protocol for Coumarin Quantification in Cinnamon Bark

This section provides a detailed, representative protocol for the quantification of coumarin in cinnamon bark, a common and challenging matrix. The causality behind each step is explained to foster a deeper understanding of the procedure.

General HPLC-UV Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample 1. Weigh & Extract Sample Matrix (e.g., Cinnamon Bark) Filter 2. Centrifuge/Filter Extract Sample->Filter Inject 4. Inject Sample/ Standard Filter->Inject Standard 3. Prepare Calibration Standards Standard->Inject Column 5. Chromatographic Separation (C18 Column) Inject->Column Detect 6. UV Detection (~278 nm) Column->Detect Integrate 7. Integrate Peak Area Detect->Integrate Calibrate 8. Generate Calibration Curve Integrate->Calibrate Quantify 9. Quantify Coumarin Concentration Calibrate->Quantify

Caption: General experimental workflow for HPLC-UV analysis of coumarin.

Equipment and Reagents
  • HPLC system with UV/Vis or DAD detector[12]

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[17]

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm PVDF or PTFE)

  • Coumarin reference standard (≥99% purity)

  • HPLC-grade methanol[18]

  • HPLC-grade acetonitrile[18]

  • HPLC-grade water

  • Glacial acetic acid[18]

Standard Solution Preparation
  • Rationale: Accurate standard solutions are critical for generating a reliable calibration curve.

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of coumarin reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards (e.g., 0.2, 1, 2, 5, 7 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with the mobile phase.[18]

Sample Preparation (Cinnamon Bark)
  • Rationale: The goal is to efficiently extract coumarin from the complex plant matrix while minimizing co-extraction of interfering substances. Methanol is an effective solvent for this purpose.[18]

  • Weigh 0.5 g of finely powdered cinnamon bark into a centrifuge tube.[18]

  • Add 20 mL of 80% methanol in water.[18]

  • Sonicate for 30 minutes in an ultrasonic bath to facilitate extraction.[18]

  • Centrifuge the mixture for 10 minutes at 3000 rpm.[18]

  • Carefully transfer the supernatant to a 25 mL volumetric flask.

  • Repeat the extraction on the pellet with an additional 5 mL of 80% methanol, centrifuge, and combine the supernatants in the same volumetric flask.[18]

  • Dilute the combined extracts to the 25 mL mark with 80% methanol.

  • Filter an aliquot of the final extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Chromatographic Conditions
  • Rationale: These conditions are chosen based on published methods that show good resolution and peak shape for coumarin.[18]

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 0.5% (v/v) Acetic Acid in Water (25:75)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C[12]

  • Detection Wavelength: 278 nm[18]

  • Run Time: ~15 minutes

Performing the Validation
  • Specificity: Inject the mobile phase (blank), an extract from a known coumarin-free matrix (if available), and the cinnamon extract to ensure no interfering peaks at the retention time of coumarin.

  • Linearity: Inject the prepared working standards (0.2 - 7 µg/mL) in triplicate. Plot the average peak area against concentration and perform a linear regression analysis.

  • Accuracy: Spike a previously analyzed cinnamon extract with known amounts of coumarin stock solution at three levels (low, medium, high). Prepare and analyze these samples in triplicate and calculate the percent recovery.

  • Precision (Repeatability): Analyze six replicate preparations of the same cinnamon extract on the same day. Calculate the %RSD of the resulting concentrations.

  • Precision (Intermediate): Repeat the precision analysis on a different day with a different analyst or on a different instrument. Compare the results to the repeatability data.

  • LOQ/LOD: Determine instrumentally by injecting progressively dilute solutions of coumarin and calculating the concentration that yields a signal-to-noise ratio of 10:1 (for LOQ) and 3:1 (for LOD).

By rigorously following and validating such a protocol, researchers can generate trustworthy, reproducible data for coumarin quantification, underpinning the quality and safety of consumer products and pharmaceuticals.

References

  • Vertex AI Search. (2025, October 18).
  • Sproll, C., Ruge, W., Andlauer, C., Godelmann, R., & Lachenmeier, D. W. (2010, September 20). Quantification of Flavoring Constituents in Cinnamon: High Variation of Coumarin in Cassia Bark from the German Retail Market. Young Living.
  • Park, J. B., Park, E. J., Kim, Y. R., & Lee, J. H.
  • ResearchGate. (2025, August 6). (PDF) Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup.
  • Scotter, M. J., Roberts, D. P. T., & Rees, G. O. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup. RSC Publishing.
  • Mitra, S. K. (2023, December 30). Method development for the estimation of Coumarin content in different Cinnamomum species.
  • BenchChem. (2025, December).
  • Prabu, S. L., Thiyagarajan, S., Balan, P., Suriyaprakash, T. N. K., & Sharavanan, S. P. (2013, November 30). Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products.
  • ECA Academy. (2015, July 30).
  • BenchChem. (2025). A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 5,7-Dihydroxycoumarin.
  • Simsek, S., et al. (2025, August 17). Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted.
  • IJRR, International Journal of Research and Review. (2025, August 8).
  • Poláček, M., Májek, P., & Hroboňová, K. (2019, August 23). Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach. PMC.
  • ResearchGate. (2025, December 11). Development and validation of a HPLC-method for the quantitative determination of coumarin in tonka beans | Request PDF.
  • Hroboňová, K., Lehotay, J., & Čižmárik, J. (2017, May 22).
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  • Borman, P. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • Dong, M. W. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing.
  • Stanković, M. Z., & Mladenović, M. N. (2021, October 12). A validated method for coumarin quantification in Meliloti herba and its ethanolic extracts using micellar thin-layer chromatography. Annals of Advances in Chemistry.
  • Food Standards Agency. (2010, April 29). HPLC method for the determination of coumarin and quassine in foods and beverages.
  • Ruchi, et al. (2017, June 14). Determination of coumarin in methanol extract of cinnamon (Cinnamomum cassia Blume) using reversed. Journal of Pharmacognosy and Phytochemistry.
  • SIELC Technologies. HPLC Method for Analysis of Coumarin.
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  • Vogl, S., et al. (2011, May 11). Identification and quantification of coumarins in Peucedanum ostruthium (L.) Koch by HPLC-DAD and HPLC-DAD-MS. PubMed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.